Fluprednisolone
Description
A synthetic glucocorticoid with anti-inflammatory properties.
Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIMZRZXIQBGI-HVIRSNARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046067 | |
| Record name | Fluprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE. | |
| Record name | FLUPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
53-34-9 | |
| Record name | Fluprednisolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprednisolone [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednisolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluprednisolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluprednisolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H05937G3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/ | |
| Record name | FLUPREDNISOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In Vitro Mechanism of Action of Fluprednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in vitro mechanism of action of fluprednisolone, a synthetic glucocorticoid. While specific quantitative data for this compound's receptor binding and transcriptional activity are not extensively available in publicly accessible literature, this document outlines the well-established molecular pathways through which glucocorticoids like this compound exert their anti-inflammatory effects. This guide details the core mechanisms of glucocorticoid receptor (GR) binding, transactivation, and transrepression, with a focus on the inhibition of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, this guide provides detailed protocols for the essential in vitro assays used to characterize the activity of glucocorticoids, and includes visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic corticosteroid with potent anti-inflammatory properties.[1] It is structurally related to prednisolone, with the addition of a fluorine atom at the C6α position, which enhances its glucocorticoid activity. The in vitro mechanism of action of this compound is consistent with that of other glucocorticoids, primarily involving interaction with the glucocorticoid receptor and subsequent modulation of gene expression.[2][3] This guide will dissect these mechanisms at a molecular level, providing researchers with the foundational knowledge and practical methodologies to investigate the in vitro effects of this compound and other glucocorticoids.
Core Mechanism of Action
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][4] The GR is ubiquitously expressed and, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins.[5]
Glucocorticoid Receptor Binding and Nuclear Translocation
Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone protein complex. The activated this compound-GR complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms: transactivation and transrepression.[3][6]
Transactivation: Upregulation of Anti-Inflammatory Genes
In the nucleus, the this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.
Transrepression: Inhibition of Pro-Inflammatory Transcription Factors
A major component of the anti-inflammatory action of this compound is its ability to repress the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1.[8] This transrepression can occur through several mechanisms:
-
Direct Protein-Protein Interaction: The activated GR can directly interact with the p65 subunit of NF-κB and components of the AP-1 complex (e.g., c-Fos/c-Jun). This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.
-
Competition for Coactivators: The GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins, such as CREB-binding protein (CBP) and p300. By sequestering these coactivators, the GR effectively reduces the transcriptional activity of pro-inflammatory pathways.
The signaling pathway for the mechanism of action of this compound is depicted in the following diagram:
Caption: this compound's mechanism of action.
Quantitative Data
While specific in vitro quantitative data for this compound is sparse in the literature, its potency has been characterized relative to other corticosteroids.
| Parameter | This compound | Reference Corticosteroid | Reference |
| Relative Potency | ~2.5x | Prednisolone | [1] |
| Relative Potency | ~40x | Cortisone | [1] |
| Anti-inflammatory Equivalence | 1.5 mg | 20 mg Hydrocortisone | [1] |
For context, the following table provides examples of in vitro potency for other commonly studied glucocorticoids.
| Glucocorticoid | GR Binding Affinity (Ki, nM) | GRE Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) |
| Dexamethasone (B1670325) | 8 | 3.6 x 10¹ | 0.5 |
| Budesonide | - | 1.1 | 2.7 x 10⁻² |
| Fluticasone (B1203827) Propionate (B1217596) | - | 9.8 x 10⁻¹ | 0.5 x 10⁻² |
Data for dexamethasone, budesonide, and fluticasone propionate are provided for comparative purposes and are derived from various in vitro studies.[5][9] The exact values can vary depending on the cell type and assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled GR ligand.
Workflow Diagram:
Caption: Glucocorticoid Receptor Binding Assay Workflow.
Detailed Protocol:
-
Preparation of GR:
-
Use a source of GR, such as recombinant human GR or a cytosol preparation from cells expressing GR.
-
-
Assay Setup:
-
In a microplate, combine the GR preparation, a fixed concentration of a labeled GR ligand (e.g., [³H]-dexamethasone or a fluorescently labeled dexamethasone analog), and a range of concentrations of this compound.
-
Include control wells with no unlabeled competitor (for maximum binding) and wells with a high concentration of a known GR ligand (e.g., dexamethasone) for non-specific binding.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the GR-bound labeled ligand from the free labeled ligand using a method such as filtration through a glass fiber filter (for radioligands) or size-exclusion chromatography.
-
-
Quantification:
-
Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a plate reader capable of measuring fluorescence polarization is used.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.
Workflow Diagram:
Caption: NF-κB Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in a multi-well plate.
-
Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.
-
Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Treatment and Stimulation:
-
After allowing for plasmid expression (typically 24 hours), pre-treat the cells with a range of concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1-beta (IL-1β), for a defined period (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound at each concentration relative to the stimulated control.
-
Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
-
Cytokine Expression Analysis by ELISA
This assay quantifies the ability of this compound to inhibit the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells.
Workflow Diagram:
Caption: Cytokine Expression Analysis by ELISA Workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a multi-well plate.
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for a sufficient time to allow for cytokine secretion (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine.
-
Add the collected supernatants and a series of known cytokine standards to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Add a chromogenic substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of the cytokine in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by this compound at each concentration.
-
Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound exerts its in vitro anti-inflammatory effects through the classical glucocorticoid mechanism of action, involving binding to the glucocorticoid receptor, nuclear translocation, and the subsequent transactivation of anti-inflammatory genes and, crucially, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. While specific quantitative data on the in vitro potency of this compound are not widely published, its relative potency compared to other corticosteroids is established. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the in vitro pharmacological profile of this compound and other glucocorticoids. A thorough understanding of these in vitro mechanisms is fundamental for the continued development and application of glucocorticoid therapies in a research and clinical context.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]
- 6. Assessing the Dynamics of Nuclear Glucocorticoid-Receptor Complex: Adding Flexibility to Gene Expression Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor wields chromatin interactions to tune transcription for cytoskeleton stabilization in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Dysregulations and Their Clinical Correlates: From Receptors to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprednisolone glucocorticoid receptor binding affinity
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluprednisolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic glucocorticoid characterized by its anti-inflammatory properties, which are mediated through its interaction with the glucocorticoid receptor (GR). The affinity of this binding is a critical determinant of its potency and therapeutic efficacy. This document provides a comprehensive overview of the glucocorticoid receptor binding affinity of this compound, presenting available quantitative data, detailing the experimental protocols used to determine these values, and illustrating the associated molecular pathways.
The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the transactivation or transrepression of target genes. This modulation of gene expression underlies the physiological and pharmacological actions of glucocorticoids.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of a ligand to its receptor is a key parameter in pharmacology. It is often quantified by the dissociation constant (Kd), the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Another common measure is the Relative Binding Affinity (RBA), which compares the affinity of a test compound to a standard, typically dexamethasone (B1670325) for glucocorticoids.
While specific Kd or RBA values for this compound are not extensively reported in recent literature, its anti-inflammatory potency is known to be significant. For context, the binding affinities of several other common glucocorticoids are presented below. It has been noted that 1.5 mg of this compound has an anti-inflammatory effect equivalent to 20 mg of hydrocortisone.
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Dissociation Constant (Kd) (nmol/L) | Reference |
| Fluticasone Furoate | 2989 ± 135 | 0.30 | |
| Mometasone Furoate | 2244 | 0.41 | |
| Fluticasone Propionate | 1775 | 0.51 | |
| Budesonide | 855 | Not specified | |
| Dexamethasone | 100 ± 5 | 9.36 |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of glucocorticoid receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.
Detailed Methodology
-
Preparation of Receptor Source:
-
A cytosolic fraction containing the glucocorticoid receptor is prepared from target cells or tissues (e.g., human lung tissue, cultured cells).
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to pellet cellular debris and organelles, leaving the cytosolic fraction containing the soluble receptors as the supernatant.
-
-
Competitive Binding Incubation:
-
A constant concentration of the radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation.
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
A control group with no competing ligand is used to determine total binding.
-
A separate incubation with a high concentration of unlabeled dexamethasone is performed to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
After incubation to reach equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand.
-
A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and is then pelleted by centrifugation.
-
-
Quantification:
-
The radioactivity in the supernatant, which represents the bound ligand, is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.
-
The equilibrium dissociation constant (Ki) for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is an effective glucocorticoid that functions through the classical glucocorticoid receptor signaling pathway. While direct quantitative binding affinity data such as Kd or RBA are not as commonly cited as for newer glucocorticoids, its established anti-inflammatory potency suggests a strong interaction with the glucocorticoid receptor. The standardized experimental protocols, such as competitive radioligand binding assays, provide a robust framework for quantifying these interactions, enabling the comparison of different glucocorticoids and aiding in the development of new therapeutic agents. Further studies to quantify the binding kinetics of this compound would be beneficial for a more complete pharmacological characterization.
A Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Fluprednisolone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluprednisolone is a potent synthetic fluorinated corticosteroid engineered for significant anti-inflammatory and immunosuppressive activity.[1][2][3] This document provides an in-depth examination of the molecular mechanisms and signaling pathways that underpin its therapeutic effects. It details the genomic and non-genomic actions mediated by the glucocorticoid receptor, including the critical processes of transactivation and transrepression. Furthermore, this guide summarizes the quantitative potency of related glucocorticoids, outlines detailed protocols for key experimental assays used to characterize these compounds, and provides visual representations of the core signaling and experimental workflows.
Core Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound, like other glucocorticoids, are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] The mechanism can be broadly categorized into genomic and non-genomic pathways.
Genomic Mechanisms: The cornerstone of this compound's action involves the modulation of gene expression. After diffusing across the cell membrane, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus.[2] Inside the nucleus, the complex modulates gene transcription through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory proteins. Key examples include Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1 or MKP-1), which deactivates mitogen-activated protein kinases (MAPKs). While crucial for some anti-inflammatory effects, GRE-mediated transactivation is also associated with many of the metabolic side effects of glucocorticoid therapy.
-
Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids. The this compound-GR monomer does not directly bind to DNA but instead interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Non-Genomic Mechanisms: this compound can also elicit rapid, transcription-independent effects. These are mediated by the cytosolic GR influencing intracellular signaling cascades or through interactions with membrane-bound receptors. These actions can contribute to the immediate suppression of inflammatory responses.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways.
Glucocorticoid Receptor (GR) Signaling Cascade
The canonical GR signaling pathway is central to the action of this compound. The binding of this compound initiates a cascade that leads to the nuclear translocation of the GR and subsequent gene regulation. The process diverges into the key transactivation and transrepression arms.
References
Synthesis of Fluprednisolone and its Chemical Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of fluprednisolone, a potent synthetic glucocorticoid, and its chemical derivatives. It details the multi-step chemical synthesis, including key reactions such as microbial dehydrogenation, epoxidation, fluorination, and hydrolysis. This document outlines detailed experimental protocols for these pivotal steps, supported by quantitative data where available in the literature. Furthermore, it illustrates the general mechanism of action for glucocorticoids through a diagram of the glucocorticoid receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of steroidal anti-inflammatory drugs.
Introduction
This compound, also known as 6α-fluoroprednisolone, is a synthetic glucocorticoid with significant anti-inflammatory properties.[1][2] It is a derivative of prednisolone (B192156) and is structurally characterized by the introduction of a fluorine atom at the 6α position of the steroid nucleus. This structural modification enhances its glucocorticoid activity. The synthesis of this compound and its derivatives involves a series of complex chemical transformations, typically starting from more readily available steroid precursors such as hydrocortisone (B1673445) or prednisolone. This guide will focus on the core synthetic pathways and methodologies.
Core Synthetic Pathways
The synthesis of this compound and its derivatives, such as isoflupredone (B118300) acetate (B1210297), generally proceeds through a multi-step pathway involving several key chemical transformations. A common strategy involves the introduction of a double bond at the C1-C2 position of a hydrocortisone precursor, followed by epoxidation, fluorination of the C6 position, and subsequent ring-opening of the epoxide.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound and its derivatives. These protocols are compiled from various patented methods for related 6α-fluoro corticosteroids.
Step 1: Preparation of 9β,11β-epoxy-17α,21-dihydroxy-pregna-1,4-diene-3,20-dione 21-acetate
This intermediate can be prepared from prednisolone acetate. The formation of the 9β,11β-epoxide is a crucial step.
-
Materials: 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (15 g), isopropenyl acetate (135 ml), p-toluenesulfonic acid (0.6 g).
-
Procedure:
-
A solution of isopropenyl acetate and p-toluenesulfonic acid is heated to 55°C under a nitrogen atmosphere.
-
The starting steroid is added to the stirred solution.
-
The reaction mixture is heated to 80°C and maintained for 60 minutes.
-
The temperature is then lowered to 50°C. This solution containing the enol acetate is used in the subsequent fluorination step.
-
Step 2: 6α-Fluorination
The stereoselective introduction of the fluorine atom at the 6α position is a critical step. Modern fluorinating agents like Selectfluor® are often employed for this transformation.[3]
-
Materials: Solution from Step 1, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile.
-
Procedure:
-
The enol acetate solution from the previous step is typically used directly.
-
The reaction is carried out in a suitable solvent such as acetonitrile.[4]
-
Selectfluor® is added to the reaction mixture.
-
The reaction is stirred at room temperature (17-25°C) until completion. Less reactive substrates may require heating.[4]
-
Upon completion, the reaction mixture is worked up to isolate the 6α-fluorinated product.
-
Step 3: Epoxide Ring Opening and Formation of this compound
The final step in the synthesis of the core this compound structure is the opening of the 9β,11β-epoxide ring using a fluoride (B91410) source, which also introduces the 9α-fluoro group characteristic of many potent corticosteroids.
-
Materials: 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione (2.4 g), 70% hydrofluoric acid (25 ml).[3]
-
Procedure:
-
A solution of the 6α-fluoro-epoxide is prepared in 70% hydrofluoric acid.
-
The solution is stirred for 5 hours at a temperature of -10° to -15°C.[3]
-
The reaction is quenched by diluting with water.
-
The precipitate, which is the 6α,9α-difluoro product (a derivative of this compound), is filtered, washed, and dried.[3]
-
Synthesis of Isoflupredone Acetate (A this compound Derivative)
Isoflupredone acetate can be synthesized from the corresponding epoxide intermediate.
-
Materials: Epoxide intermediate (formula IV from the patent), hydrofluoric acid, sodium bicarbonate solution (10%), methanol (B129727).[5]
-
Procedure:
-
The epoxide is reacted with hydrofluoric acid (ratio 1:95) at -30°C with continuous stirring for 3.5 hours.[5]
-
The reaction is quenched with ice, and the pH is adjusted to 6.0-6.5 with a 10% sodium bicarbonate solution.[5]
-
The resulting solid is washed with water and dried.
-
The dried mass is treated with methanol at 70°C for 1 hour, then washed with methanol and dried to yield crude isoflupredone acetate.[5]
-
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Single Impurity (%) | Total Impurity (%) |
| Epoxidation | Epoxide Intermediate (Formula IV) | 70 | >80 | <10 | <20 |
| Epoxide Opening and Acetylation | Crude Isoflupredone Acetate | 80 | >85 | <5 | <15 |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[6] The activated GR complex then translocates to the nucleus and modulates the transcription of target genes.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
The binding of a glucocorticoid to the cytoplasmic GR leads to the dissociation of heat shock proteins (Hsp), receptor dimerization, and translocation into the nucleus.[7] In the nucleus, the activated GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription of anti-inflammatory genes (transactivation).[6][7] Additionally, the activated GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the transcription of pro-inflammatory genes (transrepression).[7]
Conclusion
The synthesis of this compound and its derivatives is a challenging yet well-established area of medicinal chemistry. The methodologies outlined in this guide, derived from patented literature, provide a framework for the laboratory-scale synthesis of these potent anti-inflammatory agents. The key transformations, including stereoselective fluorination and epoxide ring-opening, are critical for achieving the desired chemical structure and biological activity. A thorough understanding of the underlying glucocorticoid receptor signaling pathway is also essential for the rational design and development of new and improved corticosteroid drugs. This guide serves as a foundational resource for scientists and researchers in this field.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 5. A Novel Process For The Synthesis Of Prednisolone Compounds [quickcompany.in]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Fluprednisolone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of Fluprednisolone in various animal models. This compound is a synthetic glucocorticoid noted for its potent anti-inflammatory and immunosuppressive activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows relevant to preclinical research.
Executive Summary
This compound, a fluorinated derivative of prednisolone (B192156), demonstrates significantly enhanced glucocorticoid activity. In animal models, it effectively suppresses inflammation and immune responses through classic glucocorticoid receptor-mediated pathways. Its anti-inflammatory potency is estimated to be approximately 2.5 times that of prednisolone.[1] While specific pharmacokinetic data for this compound is limited in publicly accessible literature, data from its parent compound, prednisolone, provides a useful benchmark for understanding its general absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species. Systemic administration is associated with typical glucocorticoid-class effects, including thymic and adrenal involution, and changes in circulating leukocyte counts.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This mechanism is shared among all glucocorticoids. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs via two primary pathways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[2]
The following diagram illustrates this core signaling pathway.
Anti-Inflammatory Effects in Animal Models
The anti-inflammatory properties of glucocorticoids are commonly evaluated in rodent models of acute and chronic inflammation.
Quantitative Data: Anti-Inflammatory Potency
While specific ED₅₀ values for this compound are not widely published, its relative potency has been established. This information is crucial for dose selection in preclinical studies.
| Compound | Relative Anti-inflammatory Potency | Equivalent Dose (approx.) | Animal Model Context |
| This compound | ~13.3x Hydrocortisone | 1.5 mg | General anti-inflammatory effect.[1] |
| This compound | ~2.5x Prednisolone | - | General anti-inflammatory effect.[1] |
| Prednisolone | ~4x Hydrocortisone | 5 mg | Established reference standard. |
| Hydrocortisone | 1 | 20 mg | Endogenous glucocorticoid baseline. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.
Objective: To quantify the acute anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound (vehicle to be determined based on solubility, e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Plethysmometer
-
Standard laboratory animal supplies
Procedure:
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control, this compound (multiple dose levels), and Positive Control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3]
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group compared to the vehicle control group is calculated at each time point.
Immunosuppressive Effects
Glucocorticoids are potent immunosuppressants, primarily affecting cell-mediated immunity. A key effect is the induction of lymphopenia (a reduction in circulating lymphocytes).
Quantitative Data: Effects on Lymphocyte Counts and Organ Weights
Systemic glucocorticoid administration leads to a redistribution of lymphocytes from the circulation to other compartments like the bone marrow and causes involution of lymphoid organs.[4][5]
| Parameter | Animal Model | Treatment | Key Finding |
| Circulating Lymphocytes | Human | Prednisolone (single dose) | Mean lymphocyte count fell from 1738 to 501 cells/mm³ 4 hours post-administration.[6] |
| Circulating Lymphocytes | Rabbit | Prednisolone (single dose) | Rapid and transient decrease in peripheral blood lymphocytes due to decreased efflux from lymphoid organs.[4][7] |
| T-Lymphocytes | Human | Prednisone (60 mg, oral) | Absolute numbers of both T and B cells were decreased, with a more pronounced effect on T cells.[8] |
| Thymus Weight | Rat | Prednisolone (8-32 mg/kg, 12 days) | Dose-dependent decrease in absolute thymus and adrenal weights. |
| Adrenal Weight | Rat | Prednisolone (8-32 mg/kg, 12 days) | Suppression of the pituitary-adrenal axis indicated by decreased relative adrenal weight. |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model of rheumatoid arthritis, involving both inflammatory and autoimmune components. It is suitable for evaluating the efficacy of immunosuppressive agents.
Objective: To assess the therapeutic efficacy of this compound in a chronic, autoimmune-driven inflammatory disease model.
Materials:
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Bovine or Porcine Type II Collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Calipers for joint measurement
-
Standard laboratory animal supplies
Procedure:
-
Immunization (Day 0): An emulsion is prepared by mixing Type II collagen with CFA. Rats are anesthetized and given an intradermal injection of the emulsion (e.g., 0.2 mL) at the base of the tail.
-
Booster Immunization (Day 7): A second emulsion is prepared using Type II collagen and IFA. A booster injection is administered similarly to the primary immunization.
-
Disease Monitoring: The onset of arthritis typically occurs around day 10-14. Animals are monitored daily for signs of arthritis, including erythema and swelling of the paws. An arthritis score is assigned to each paw (e.g., 0-4 scale), and paw thickness is measured with calipers.
-
Treatment: Once arthritis is established (e.g., arthritis score ≥ 4), animals are randomized into treatment groups. This compound or vehicle is administered daily (e.g., oral gavage) for a defined period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the study, animals are euthanized. Blood samples can be collected for cytokine and antibody analysis. Paws are collected for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
The following diagram outlines a typical workflow for a preclinical efficacy study using an induced inflammation model.
Pharmacokinetics
Pharmacokinetic Parameters of Prednisolone (Reference Data)
The following tables summarize key pharmacokinetic parameters for prednisolone in rats and dogs. These values can vary significantly based on dose, route of administration, and analytical methodology.
Table 5.1.1: Pharmacokinetic Parameters of Prednisolone in Rats
| Dose (mg/kg) | Route | Clearance (L/h/kg) | Vd (L/kg) | Half-life (t½) (h) |
| 5 | IV | 6.18 | 2.14 | 0.50 |
| 50 | IV | 3.07 | 1.05 | 0.50 |
| Vd = Volume of Distribution at steady-state. Data shows dose-dependent pharmacokinetics.[2] |
Table 5.1.2: Pharmacokinetic Parameters of Prednisolone in Dogs
| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| 1 mg/kg (as sodium succinate) | IV | - | - | - | 1.7 |
| 0.5 mg/kg (as prednisone) | Oral | 87.1 (prednisolone) | 1.5 - 2.0 | 250.7 | 4.3 |
| 4.0 mg/kg (as prednisone) | Oral | 656.1 (prednisolone) | 2.0 - 4.0 | 2005.4 | 3.3 |
| Data compiled from multiple sources.[6] Cmax, Tmax, AUC, and half-life for oral doses are for the active metabolite prednisolone after administration of the prodrug prednisone. |
Toxicology and Side Effects
The toxicological profile of this compound is consistent with that of other potent glucocorticoids. Chronic or high-dose administration can lead to a range of adverse effects.
Key Toxicological Findings in Animal Models:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Exogenous glucocorticoids suppress the HPA axis through negative feedback, leading to adrenal atrophy.
-
Thymic Involution: Potent glucocorticoids cause a marked decrease in the size and weight of the thymus due to the depletion of lymphoid elements.
-
Metabolic Effects: Glucocorticoids can influence glucose and lipid metabolism, potentially leading to hyperglycemia and changes in fat distribution with chronic use.
-
Skin Atrophy: Topical or systemic administration can lead to thinning of the skin.
Researchers should monitor body weight, organ weights (thymus, adrenal glands), and relevant blood chemistry parameters in any sub-chronic or chronic studies involving this compound.
References
- 1. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]
- 2. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
Fluprednisolone for Research in Autoimmune Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of fluprednisolone, a potent synthetic glucocorticoid, in preclinical research models of autoimmune diseases. While direct and extensive research on this compound in common autoimmune models is limited, this document extrapolates its potential application based on its known anti-inflammatory potency and the wealth of data available for structurally similar corticosteroids, such as prednisolone (B192156). This guide covers the molecular mechanism of action, relevant signaling pathways, detailed experimental protocols for key autoimmune disease models, and quantitative data to aid in experimental design.
Introduction to this compound
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is a fluorinated derivative of prednisolone, a modification known to enhance glucocorticoid activity. Reports indicate that this compound is approximately 2.5 times as potent as prednisolone and 40 times as potent as cortisone (B1669442) in its anti-inflammatory effects.[2] Like other corticosteroids, its therapeutic effects in autoimmune diseases are attributed to its ability to modulate the immune response at multiple levels.[1]
Mechanism of Action and Key Signaling Pathways
This compound, as a glucocorticoid, exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in inflammation and immunity. The primary mechanisms of action involve both transactivation and transrepression.
2.1. Glucocorticoid Receptor (GR) Signaling
Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, the activated GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
2.2. Inhibition of NF-κB Signaling Pathway
A crucial anti-inflammatory mechanism of glucocorticoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Glucocorticoids can inhibit NF-κB through several mechanisms, including the induction of IκBα, an inhibitor of NF-κB, and by direct protein-protein interaction between the activated GR and NF-κB subunits, preventing their transcriptional activity.[3][4]
Caption: Inhibition of NF-κB Signaling by this compound.
2.3. Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also key regulators of inflammation. Glucocorticoids can interfere with MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[5][6] This leads to a downstream reduction in the production of inflammatory mediators.
Caption: Modulation of MAPK Signaling by this compound.
Experimental Protocols for Autoimmune Disease Models
The following sections detail standardized protocols for two widely used rodent models of autoimmune diseases: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and the MRL/lpr mouse model for systemic lupus erythematosus (SLE). While specific data for this compound is scarce, protocols for prednisolone are provided as a robust starting point for experimental design.
3.1. Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a well-established model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Workflow:
Caption: Experimental Workflow for Collagen-Induced Arthritis.
Detailed Methodology:
-
Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer via intradermal or intraperitoneal injection.
-
-
Disease Assessment:
-
Clinical Scoring: Monitor animals daily or every other day for signs of arthritis. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
Paw Swelling: Measure paw thickness or volume using a caliper or plethysmometer.
-
-
Treatment Protocol (Prednisolone as a reference):
-
Prophylactic: Begin treatment at or before the time of primary immunization.
-
Therapeutic: Initiate treatment upon the first signs of arthritis.
-
Dosage (Oral Gavage): 1-10 mg/kg/day of prednisolone.[7]
-
-
Endpoint Analysis:
-
Histopathology: Collect joints for histological assessment of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
3.2. MRL/lpr Mouse Model of Systemic Lupus Erythematosus (SLE)
MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the production of autoantibodies, glomerulonephritis, and skin lesions.[8]
Experimental Workflow:
Caption: Experimental Workflow for MRL/lpr Lupus Model.
Detailed Methodology:
-
Animals: MRL/MpJ-Faslpr/J mice.
-
Disease Monitoring:
-
Proteinuria: Measure weekly using urine test strips.
-
Autoantibodies: Collect blood periodically to measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.
-
-
Treatment Protocol (Prednisone as a reference):
-
Initiation: Begin treatment around 8-10 weeks of age, when signs of disease typically emerge.
-
Dosage (Oral Gavage or in drinking water): 2.5-5 mg/kg/day of prednisone.[7]
-
-
Endpoint Analysis:
-
Kidney Histopathology: Assess for glomerulonephritis, immune complex deposition, and cellular infiltration.
-
Organ Weights: Measure spleen and lymph node weights as an indicator of lymphoproliferation.
-
Flow Cytometry: Analyze lymphocyte populations in the spleen and lymph nodes.
-
Quantitative Data for Corticosteroid Treatment in Autoimmune Models
The following tables summarize quantitative data from studies using prednisolone in rodent models of arthritis and lupus. This data can serve as a reference for designing studies with this compound, keeping in mind its higher potency.
Table 1: Efficacy of Prednisolone in Collagen-Induced Arthritis (CIA) in Mice
| Dosage (mg/kg/day, oral) | Outcome Measure | Result | Reference |
| 1 | Clinical Score | ED50 of 1.1 mg/kg for reduction in clinical score. | [7] |
| 1 | Joint IL-1β levels | Significant reduction. | [7] |
| 1 | Joint IL-6 levels | Significant reduction. | [7] |
| 9 | Joint TNF-α mRNA | Significant reduction. | [7] |
Table 2: Efficacy of Prednisone in MRL/lpr Mice
| Dosage (mg/kg/day, oral) | Duration | Outcome Measure | Result | Reference |
| 2.5 | 13 weeks | Proteinuria | Dose-dependent decrease. | [7] |
| 5 | 13 weeks | Survival Time | Dose-dependent increase. | [7] |
| 2.5 and 5 | 13 weeks | Serum anti-nuclear antibody | Dose-dependent decrease. | [7] |
| 2.5 and 5 | 13 weeks | Spleen and Thymus indices | Dose-dependent decrease. | [7] |
Considerations for this compound Dosing
Conclusion
This compound is a potent anti-inflammatory agent with a mechanism of action consistent with other effective glucocorticoids used in the treatment and study of autoimmune diseases. While specific in-vivo data in gold-standard autoimmune models like CIA and MRL/lpr is lacking, the information on its relative potency and the extensive data on prednisolone provide a strong foundation for its investigation. This guide offers the necessary theoretical background, practical experimental protocols, and comparative data to enable researchers to effectively design and implement studies using this compound to explore its potential in the context of autoimmune disease research. Careful dose-finding studies are recommended to establish its efficacy and therapeutic window in these models.
References
- 1. CAS 53-34-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-talk between nuclear factor-kappa B and the steroid hormone receptors: mechanisms of mutual antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
Fluprednisolone's Impact on Cytokine Expression Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of cytokines, key signaling molecules that orchestrate inflammatory responses. This technical guide provides an in-depth analysis of the impact of this compound on cytokine expression profiles, drawing upon existing research on closely related glucocorticoids, primarily prednisolone (B192156), to elucidate its mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's immunomodulatory effects.
While specific quantitative data for this compound is limited in publicly available research, the well-documented effects of prednisolone serve as a robust proxy due to their shared mechanism of action as glucocorticoids. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. A primary mechanism of their anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression, including many cytokines.
Core Mechanism of Action: NF-κB Inhibition
This compound, like other glucocorticoids, exerts its profound anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway. NF-κB is a key transcription factor that plays a central role in initiating and propagating the inflammatory cascade by inducing the expression of numerous pro-inflammatory cytokines.
The binding of this compound to the glucocorticoid receptor (GR) in the cytoplasm triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus. Once in the nucleus, the activated GR interferes with NF-κB signaling through several mechanisms:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating the transcription of target genes.
-
Induction of IκBα: The GR can upregulate the expression of IκBα (Inhibitor of NF-κB alpha). IκBα binds to NF-κB in the cytoplasm, sequestering it in an inactive state and preventing its nuclear translocation.
-
Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. The activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression.
This multifaceted inhibition of NF-κB is a cornerstone of this compound's ability to broadly suppress the production of pro-inflammatory cytokines.
This compound's NF-κB Inhibition Pathway.
Impact on Cytokine Expression Profiles
The administration of glucocorticoids like this compound leads to a significant shift in the cytokine milieu, characterized by the downregulation of pro-inflammatory cytokines and, in some contexts, the upregulation of anti-inflammatory mediators. The following tables summarize the typical effects on key cytokines, based on data from prednisolone studies.
Pro-inflammatory Cytokines
This compound is expected to potently suppress the expression of major pro-inflammatory cytokines that drive inflammatory processes.
| Cytokine | Typical Effect of Glucocorticoid Treatment | Mechanism of Suppression |
| TNF-α | Significant reduction in both mRNA and protein levels.[1][2] | Inhibition of NF-κB-mediated transcription.[2] |
| IL-1β | Marked decrease in mRNA and protein expression.[1][2] | Suppression of NF-κB and decreased mRNA stability. |
| IL-6 | Substantial reduction in circulating levels and local production. | Inhibition of NF-κB and other transcription factors (e.g., AP-1). |
| IL-8 | Decreased expression, leading to reduced neutrophil chemotaxis. | Repression of NF-κB-driven gene expression. |
| IFN-γ | Reduction in Th1-mediated immune responses.[2] | Indirectly by suppressing the production of IL-12 and directly by inhibiting T-cell activation. |
Anti-inflammatory and Regulatory Cytokines
The effects of this compound on anti-inflammatory and regulatory cytokines can be more complex and context-dependent.
| Cytokine | Typical Effect of Glucocorticoid Treatment | Notes |
| IL-10 | Variable; can be increased or show no significant change.[1][2] | The increase in IL-10 can contribute to the overall anti-inflammatory effect.[2] |
| TGF-β1 | Often increased, particularly with longer-term treatment.[1] | TGF-β1 plays a role in tissue repair and immune suppression.[1] |
Experimental Protocols
The following are generalized experimental protocols for assessing the impact of glucocorticoids on cytokine expression, based on methodologies reported in studies with prednisolone.
In Vitro Analysis of Cytokine Production from PBMCs
This protocol outlines the steps to measure the effect of a glucocorticoid on cytokine production by peripheral blood mononuclear cells (PBMCs).
In Vitro Cytokine Analysis Workflow.
1. PBMC Isolation:
-
Peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[1]
2. Cell Culture and Stimulation:
-
PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cells are stimulated with a mitogen such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to induce cytokine production.[2][3]
3. Glucocorticoid Treatment:
-
Cells are treated with varying concentrations of this compound or a vehicle control.
4. Incubation:
-
Cells are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO2.
5. Sample Collection:
-
Culture supernatants are collected for protein analysis.
-
Cells are harvested for RNA extraction.
6. Cytokine Quantification:
-
ELISA: Cytokine protein levels in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine of interest (e.g., TNF-α, IL-6, IL-1β).[1][3]
-
Real-Time PCR (RT-qPCR): Total RNA is extracted from the harvested cells, and reverse transcribed to cDNA. The mRNA expression levels of target cytokine genes are quantified by RT-qPCR.[2]
In Vivo Animal Model Studies
Animal models of inflammation are crucial for understanding the in vivo effects of this compound on cytokine expression.
1. Animal Model:
-
An appropriate animal model of inflammation is selected (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
2. Drug Administration:
-
Animals are treated with this compound or a placebo at various doses and time points relative to the induction of inflammation.
3. Sample Collection:
-
Blood samples are collected to measure systemic cytokine levels.
-
Inflamed tissues are harvested for local cytokine analysis.
4. Cytokine Measurement:
-
Serum or plasma cytokine levels are measured by ELISA or multiplex bead array.
-
Tissue homogenates are prepared for ELISA or RT-qPCR analysis of local cytokine expression.
Conclusion
This compound, as a potent glucocorticoid, profoundly impacts the cytokine expression profile, primarily by suppressing the production of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. This comprehensive modulation of the cytokine network underlies its strong anti-inflammatory and immunosuppressive therapeutic effects. While direct quantitative data for this compound remains an area for further research, the extensive studies on prednisolone provide a solid framework for understanding its likely effects and mechanisms of action. The experimental protocols outlined in this guide offer a basis for future investigations to further delineate the specific immunomodulatory properties of this compound. A deeper understanding of these interactions is crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapies.
References
- 1. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
Understanding Fluprednisolone's Genomic and Non-Genomic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprednisolone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects through a complex interplay of genomic and non-genomic mechanisms. As with other corticosteroids, its actions are primarily mediated by the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular pathways activated by this compound, detailing both the classical, slower-onset genomic effects that involve gene transcription modulation, and the rapid, non-genomic signaling events. This document summarizes available quantitative data to contextualize the potency of this compound and related compounds, provides detailed experimental protocols for studying its effects, and utilizes visualizations to clarify complex signaling cascades and workflows.
Introduction to this compound
This compound is a fluorinated corticosteroid with significant anti-inflammatory potency.[1][2][3] It is structurally related to prednisolone (B192156) and is used in the treatment of various inflammatory and allergic conditions.[1] Its therapeutic efficacy is rooted in its ability to modulate the expression and activity of numerous proteins involved in the inflammatory cascade. Understanding the dual nature of its action—genomic and non-genomic—is crucial for optimizing its therapeutic use and for the development of novel glucocorticoids with improved therapeutic indices.
Quantitative Data on Glucocorticoid Activity
Precise quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in publicly accessible literature. However, its relative potency has been characterized. This compound is approximately 2.5 times as potent as prednisolone and 40 times as potent as cortisone.[1] In terms of anti-inflammatory effect, 1.5 mg of this compound is considered equivalent to 20 mg of hydrocortisone.[1]
To provide a framework for understanding the potency of this compound, the following tables summarize key quantitative parameters for other relevant glucocorticoids, such as fluticasone (B1203827) propionate (B1217596), which is also a fluorinated corticosteroid.
Table 1: Glucocorticoid Receptor Binding Affinity of Various Corticosteroids
| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-Life of Steroid-Receptor Complex (hours) |
| Fluticasone Furoate | 0.30 | 2989 ± 135 | Not Specified |
| Mometasone Furoate | 0.41 | 2244 | Not Specified |
| Fluticasone Propionate | 0.49 - 0.51 | 1775 - 1910 | >10 |
| Dexamethasone | 9.36 | 100 | Not Specified |
| Budesonide | Not Specified | 855 | ~5 |
| Beclomethasone-17-monopropionate | Not Specified | 1345 | ~7.5 |
Data compiled from multiple sources.[4][5][6]
Table 2: In Vitro Potency of Glucocorticoids in Transrepression and Transactivation Assays
| Glucocorticoid | Transrepression (NF-κB) EC50 (nM) | Transrepression (AP-1) EC50 (nM) | Transactivation (GRE) EC50 (nM) |
| Fluticasone Propionate | 0.13 | 0.03 | 0.04 |
| Budesonide | 0.56 | 0.09 | 0.08 |
| Dexamethasone | 2.5 | 0.8 | 1.1 |
| Prednisolone | 25 | 10 | 8.9 |
EC50 values represent the concentration required for 50% of the maximal effect. Data is illustrative and derived from studies on A549 cells.[7][8][9]
Genomic Effects of this compound
The genomic effects of this compound are mediated by the cytosolic glucocorticoid receptor (GR) and involve the regulation of gene expression. These effects have a slower onset, typically taking hours to manifest.
Mechanism of Action
-
Ligand Binding and Receptor Activation: this compound, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding induces a conformational change in the GR, causing its dissociation from a chaperone protein complex (e.g., Hsp90).
-
Nuclear Translocation: The activated this compound-GR complex translocates into the nucleus.
-
Modulation of Gene Transcription: In the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][10] Another important transactivated gene is Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) , which mediates many of the anti-inflammatory effects of glucocorticoids by inhibiting signaling pathways like NF-κB and MAPK.[11][12][13][14][15]
-
Transrepression: The this compound-GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of pro-inflammatory genes, including those encoding cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[16]
-
Non-Genomic Effects of this compound
This compound can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects occur within seconds to minutes and are often mediated by membrane-associated GRs or by direct physicochemical interactions with cellular membranes.
Mechanism of Action
-
Membrane-Bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs is localized to the cell membrane. Upon binding this compound, these mGRs can rapidly activate intracellular signaling cascades.
-
Modulation of Signaling Pathways: Non-genomic actions of glucocorticoids involve the modulation of key signaling molecules, including:
-
Mitogen-Activated Protein Kinases (MAPKs): Glucocorticoids can influence the activity of MAPKs such as p38 MAPK. There is a complex cross-talk where glucocorticoids can induce the expression of MAP kinase phosphatase-1 (MKP-1), which deactivates p38 MAPK.[17] Conversely, activated p38 MAPK can phosphorylate the GR, potentially reducing its genomic activity.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is another target for the non-genomic actions of glucocorticoids.
-
Second Messengers: Rapid changes in intracellular levels of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺) have been observed following glucocorticoid treatment.
-
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the genomic and non-genomic effects of this compound.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Recombinant human GR or cell lysates containing GR
-
[³H]-dexamethasone
-
Unlabeled this compound and a reference compound (e.g., dexamethasone)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add the GR preparation, [³H]-dexamethasone (at a concentration near its Kd), and the diluted test compounds.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Rapidly separate bound from free radioligand by vacuum filtration through the filter mats.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Principle: This assay utilizes a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activity by this compound results in a decrease in reporter gene expression.
Materials:
-
HeLa or HEK293 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage inhibition of TNF-α-induced luciferase activity for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.[18][19][20][21][22]
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To assess the effect of this compound on the activation of the p38 MAPK signaling pathway.
Principle: This technique detects the phosphorylated (activated) form of p38 MAPK in cell lysates using a phospho-specific antibody.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
This compound
-
Stimulus to activate p38 MAPK (e.g., lipopolysaccharide - LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time and concentration, followed by stimulation with LPS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to use as a loading control.
-
Quantify the band intensities and express the level of phosphorylated p38 as a ratio to total p38.[23][24][25][26][27]
Conclusion
This compound is a potent anti-inflammatory agent that operates through both genomic and non-genomic pathways to exert its therapeutic effects. The genomic actions, involving transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors, are central to its long-term efficacy. The rapid, non-genomic effects contribute to its immediate actions and highlight the complexity of glucocorticoid signaling. Further research to delineate the specific dose-response relationships and molecular interactions of this compound within these pathways will be invaluable for the development of more targeted and safer anti-inflammatory therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced mechanisms of this compound and other glucocorticoids.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 53-34-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid-induced leucine zipper (GILZ) in immuno suppression: master regulator or bystander? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GILZ as a Regulator of Cell Fate and Inflammation | MDPI [mdpi.com]
- 15. Frontiers | GILZ Regulates the Expression of Pro-Inflammatory Cytokines and Protects Against End-Organ Damage in a Model of Lupus [frontiersin.org]
- 16. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NF-κB reporter assay [bio-protocol.org]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Fluprednisolone: A Technical Guide for Steroid Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluprednisolone is a synthetic, fluorinated corticosteroid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents.[1] As a derivative of prednisolone, its chemical structure is modified to enhance its glucocorticoid activity. This makes this compound a valuable tool for researchers studying the mechanisms of steroid signaling, particularly through the glucocorticoid receptor (GR). Its primary utility in a research context is to serve as a potent and specific agonist to probe the GR signaling pathway, investigate gene regulation by corticosteroids, and evaluate the anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. This guide provides an in-depth overview of its mechanism of action, comparative pharmacological data, and detailed protocols for its application in a research setting.
Mechanism of Action: The Glucocorticoid Receptor Pathway
The physiological and pharmacological actions of this compound, like other glucocorticoids, are primarily mediated by the intracellular glucocorticoid receptor.[1] The GR is a ligand-activated transcription factor that regulates the expression of a vast network of genes. The mechanism can be broadly divided into genomic and non-genomic pathways, with the genomic actions being predominant.
In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (hsp90, hsp70) that maintain the receptor in a conformation ready for ligand binding. The signaling cascade proceeds as follows:
-
Ligand Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the ligand-binding domain of the GR in the cytoplasm.
-
Conformational Change & Translocation: This binding event induces a conformational change in the GR, causing the dissociation of the chaperone proteins. This exposes nuclear localization signals on the receptor.
-
Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.
-
Gene Regulation: Once in the nucleus, the complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The this compound-GR complex typically homodimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the transcriptional machinery, leading to an increase in the transcription of anti-inflammatory genes (e.g., IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB).
-
Transrepression: The activated GR monomer can also repress the expression of pro-inflammatory genes. It achieves this by physically interacting with and inhibiting other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements. This mechanism is central to the immunosuppressive effects of glucocorticoids.
-
Quantitative Pharmacological Data
A key aspect of utilizing a steroid in research is understanding its potency relative to other well-characterized compounds. While specific dissociation constants (Kd) and IC50/EC50 values for this compound are not widely published in readily accessible literature, its relative anti-inflammatory potency has been established.[1] Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of a given intensity.[2] For corticosteroids, this is often compared to the endogenous glucocorticoid, hydrocortisone (B1673445).
This compound is reported to be approximately 2.5 times as potent as prednisolone.[1] Furthermore, an anti-inflammatory effect equivalent to 20 mg of hydrocortisone can be achieved with just 1.5 mg of this compound.[1]
| Compound | Equivalent Dose (mg) | Relative Anti-Inflammatory Potency | Relative Mineralocorticoid Potency |
| Hydrocortisone | 20 | 1 | 1 |
| Cortisone | 25 | 0.8 | 0.8 |
| Prednisolone | 5 | 4 | 0.8 |
| This compound | ~1.5 | ~13.3 | Erratic/Variable |
Table 1: Comparative Potencies of Glucocorticoids. Data is compiled from multiple sources to provide a comparative framework.[1][3][4][5] The relative anti-inflammatory potency for this compound is calculated based on its dose equivalence to hydrocortisone (20 / 1.5 ≈ 13.3).
Detailed Experimental Protocols
The following are exemplar protocols for characterizing the interaction of this compound with the glucocorticoid receptor and quantifying its functional activity in vitro.
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Objective: To calculate the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki for this compound.
Materials:
-
Cytosolic extract from cells expressing GR (e.g., A549 human lung carcinoma cells).
-
Radiolabeled glucocorticoid: [³H]-Dexamethasone.
-
Unlabeled this compound.
-
Assay Buffer: Phosphate buffer with molybdate (B1676688) to stabilize the receptor.
-
Scintillation vials and scintillation fluid.
-
Filter apparatus (e.g., Brandel cell harvester) with glass fiber filters.
Methodology:
-
Preparation of Cytosol: Culture A549 cells to confluency. Harvest cells, wash with PBS, and lyse in a hypotonic buffer. Centrifuge at 100,000 x g to pellet membranes and organelles. The resulting supernatant is the cytosolic extract containing the GR. Determine total protein concentration using a BCA or Bradford assay.
-
Assay Setup: In microcentrifuge tubes, prepare the following reactions in triplicate:
-
Total Binding: Assay buffer, [³H]-Dexamethasone (at a final concentration near its Kd, e.g., 2-5 nM), and cytosolic extract.
-
Non-Specific Binding (NSB): Assay buffer, [³H]-Dexamethasone, a high concentration of unlabeled Dexamethasone (e.g., 10 µM), and cytosolic extract.
-
Competition: Assay buffer, [³H]-Dexamethasone, cytosolic extract, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes, typically overnight at 4°C, to allow the binding to reach equilibrium.
-
Separation of Bound from Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-ligand complexes will be retained on the filter. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding of [³H]-Dexamethasone against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the binding affinity (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Dexamethasone and Kd is its dissociation constant for the GR.
-
Protocol 2: In Vitro Anti-Inflammatory Functional Assay (TNF-α Suppression)
This protocol measures the potency (EC50) of this compound in suppressing the production of a key pro-inflammatory cytokine, TNF-α, from stimulated immune cells.
Objective: To determine the EC50 of this compound for the inhibition of TNF-α secretion. The EC50 is the concentration that produces 50% of the maximal inhibitory effect.[2]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937 cells differentiated with PMA).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulant: Lipopolysaccharide (LPS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Methodology:
-
Cell Seeding: Seed the cells (e.g., differentiated U937 cells) into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%) and include a vehicle control (medium with DMSO only).
-
Pre-treatment: Add the this compound dilutions (or vehicle) to the respective wells. Pre-incubate the cells for 1-2 hours at 37°C.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the functional potency of this compound in this assay.
-
Experimental Workflow Visualization
A logical workflow is critical for reproducible experimental outcomes. The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound.
References
Investigating the Cellular Metabolic Effects of Fluprednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic effects of Fluprednisolone at the cellular level. This compound, a synthetic glucocorticoid, exerts profound effects on carbohydrate, lipid, and protein metabolism, primarily through its interaction with the glucocorticoid receptor (GR). Understanding these intricate cellular mechanisms is paramount for drug development, therapeutic optimization, and mitigating adverse metabolic side effects. This document details the core signaling pathways, summarizes key quantitative metabolic changes, and provides established experimental protocols for investigating these effects in a research setting.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon binding, the GR undergoes a conformational change, dissociates from a stabilizing heat shock protein complex, and translocates to the nucleus.[2] Within the nucleus, the activated GR-ligand complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.[2][3] This genomic action is the primary mechanism through which this compound modulates the expression of key enzymes and regulatory proteins involved in cellular metabolism.
Core Metabolic Effects in Target Cells
This compound induces significant, often dose-dependent, changes across the three major classes of macromolecules. The primary tissues affected are the liver, skeletal muscle, and adipose tissue, where this compound orchestrates a catabolic and hyperglycemic state.
Carbohydrate Metabolism
The hallmark effect of glucocorticoids is the elevation of blood glucose levels.[4] At the cellular level, this is achieved by:
-
Stimulating Gluconeogenesis: In hepatocytes, this compound upregulates the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1] This increases the rate of glucose synthesis from non-carbohydrate precursors like amino acids and glycerol (B35011).
-
Inhibiting Glucose Uptake: In peripheral tissues such as skeletal muscle and adipose tissue, glucocorticoids can impair insulin-stimulated glucose uptake.[5] This effect contributes to insulin (B600854) resistance by reducing the translocation of glucose transporters (e.g., GLUT4) to the cell membrane.
Lipid Metabolism
This compound's impact on lipid metabolism is complex, involving both lipolysis and fat redistribution with chronic exposure.
-
Promoting Lipolysis: In adipocytes, this compound enhances the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[6] This is achieved by increasing the expression and activity of lipolytic enzymes like Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). The released glycerol can then serve as a substrate for hepatic gluconeogenesis.
-
Altering Lipid Synthesis: In some cell types, such as macrophages, glucocorticoids like prednisolone (B192156) have been shown to reduce triglyceride and cholesterol accumulation by downregulating enzymes involved in their synthesis.[7]
Protein Metabolism
Glucocorticoids are strongly catabolic, promoting the breakdown of protein, particularly in skeletal muscle.[8]
-
Increasing Proteolysis: this compound stimulates the degradation of muscle proteins, releasing amino acids into circulation.[9] These amino acids are then transported to the liver to be used as substrates for gluconeogenesis.[8]
-
Decreasing Protein Synthesis: The catabolic state is exacerbated by an inhibition of protein synthesis in peripheral tissues.[8]
Quantitative Metabolic Data
Direct quantitative data for this compound's metabolic effects at the cellular level are limited in publicly available literature. However, extensive research on the closely related glucocorticoid, Prednisolone, provides valuable insights. This compound is estimated to have an anti-inflammatory potency approximately 2.5 times that of Prednisolone. While this may not directly translate to metabolic effects, it provides a basis for estimating its potential impact. The following tables summarize quantitative data from studies on Prednisolone and other glucocorticoids, which can be cautiously extrapolated to this compound.
Table 1: Effects on Carbohydrate Metabolism (Data from Prednisolone Studies)
| Parameter | Cell/Tissue Type | Condition | Result | Citation |
|---|---|---|---|---|
| Basal Endogenous Glucose Production | Human Subjects | Acute Prednisolone (6 mg/day) | 8% increase | [10] |
| Peripheral Glucose Disposal | Human Subjects | Acute Prednisolone (6 mg/day) | 15% reduction | [10] |
| Deoxyglucose Uptake | Rat Adipocytes | In vitro Prednisolone (1 µmol/L) | Decreased basal & insulin-stimulated uptake | [11] |
| Gene Expression (Pck1) | Mouse Liver | Prednisolone Treatment | Upregulated | |
Table 2: Effects on Lipid Metabolism (Data from Glucocorticoid Studies)
| Parameter | Cell/Tissue Type | Condition | Result | Citation |
|---|---|---|---|---|
| Lipolysis (Glycerol Release) | 3T3-L1 Adipocytes | Corticosterone (1-10 µM, 48h) | ~320% increase above control | [1] |
| Free Fatty Acid (FFA) Release | Rat Primary Adipocytes | Dexamethasone (B1670325) (100 nM, 24h) | Dose-dependent increase | |
| Triglyceride Accumulation | Macrophages | Prednisolone (0-200 ng/mL) | Significant reduction | [7] |
| Fatty Acid Oxidation | C2C12 Myotubes | Dexamethasone (500 nM) | Increased rate of β-oxidation | |
Table 3: Effects on Protein Metabolism (Data from Prednisolone Studies)
| Parameter | Cell/Tissue Type | Condition | Result | Citation |
|---|---|---|---|---|
| Protein Degradation Rate | Human Skeletal Muscle | Prednisolone (60 mg/day, 3 days) | 67% increase | [9] |
| Net Phenylalanine Release | Human Skeletal Muscle | Prednisolone (60 mg/day, 3 days) | Doubled (indicating accelerated breakdown) | [9] |
| Polyribosome Content | Human Skeletal Muscle | Prednisolone (60 mg/day, 3 days) | 6% reduction (suggesting decreased synthesis capacity) |[9] |
Experimental Protocols & Workflows
Investigating the metabolic effects of this compound requires a combination of cell culture, specialized metabolic assays, and molecular biology techniques.
General Experimental Workflow
The typical workflow for assessing metabolic changes involves cell culture and treatment, followed by specific assays to measure metabolic rates and subsequent molecular analysis to understand the underlying mechanisms.
References
- 1. Short-term dose-response relationships for the relative systemic effects of oral prednisolone and inhaled fluticasone in asthmatic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct glucocorticoid inhibition of insulin secretion. An in vitro study of dexamethasone effects in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prednisolone on energy and fat metabolism in patients with rheumatoid arthritis: tissue-specific insulin resistance with commonly used prednisolone doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of Glucocorticoids | Oncohema Key [oncohemakey.com]
- 11. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fluprednisolone Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR).[2][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
Table 1: Relative Potency and Receptor Binding Affinity of Glucocorticoids
| Compound | Anti-inflammatory Potency (relative to Cortisol) | Glucocorticoid Receptor Binding Affinity (IC50, µM) | Reference |
| Cortisol | 1 | 100 | [5] |
| Prednisolone (B192156) | 4 | 0.03 | [5] |
| This compound Analog (10) | ~2x more potent than Prednisolone analog (1) | 0.16 | [5] |
| Dexamethasone | 25 | Not specified in this study | [5] |
Note: Data for the this compound analog (methyl 9α-fluoroprednisolone-16-carboxylate) suggests enhanced topical potency and receptor binding affinity compared to a prednisolone analog.[5]
Table 2: IC50 Values of Prednisolone in Cancer Cell Lines
| Cell Line | Disease | IC50 (µM) | Incubation Time | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 72.7 | 48 hours | [6] |
| REH | Acute Lymphoblastic Leukemia | > 1000 | 48 hours | [6] |
| ALL Blasts (median) | Acute Lymphoblastic Leukemia | 3 x 10⁻⁴ M (0.3 µM) | Not specified | [7] |
| CLL Blasts (median) | Chronic Lymphocytic Leukemia | 10⁻⁵ M (10 µM) | Not specified | [7] |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)[8]
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at a desired density in culture plates or flasks and allow them to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Note: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[8] A vehicle control (medium with the same concentration of solvent) should always be included.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated this compound solution directly to the cell suspension to reach the final desired concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
Downstream Analysis: After incubation, cells can be harvested for various downstream analyses as described in the following protocols.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
After the desired incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently and incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol measures the ability of this compound to inhibit NF-κB transcriptional activity.
Materials:
-
Cell line suitable for transfection (e.g., HEK293, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
NF-κB activator (e.g., TNF-α, LPS)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.[10]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition by this compound compared to the activator-stimulated control.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies this compound-induced apoptosis. Glucocorticoids are known to induce apoptosis in lymphocytes.[3][11]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound. For adherent cells, use a gentle cell detachment method.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay visualizes the movement of the GR from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Treat cells with this compound for a specified time (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-GR antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Workflow for NF-κB Reporter Gene Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fluprednisolone in In Vitro Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Consequently, the identification and characterization of anti-inflammatory agents are of significant interest in drug discovery and development. Fluprednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory agent.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a reference compound in in vitro inflammation assays. These assays are essential for screening new chemical entities and elucidating the mechanisms of anti-inflammatory drugs.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[4][5][6] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.
-
Transactivation: The activated GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: More central to its anti-inflammatory effects, the this compound-GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4][7][8][9] This is achieved by either direct interaction with NF-κB subunits or by inducing the expression of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[8]
The downstream effects of these genomic actions include the reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, adhesion molecules, and enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Glucocorticoids are known to inhibit the synthesis of prostaglandins, key mediators of inflammation.[10][11][12][13] This inhibition can occur at the level of phospholipase A2, which releases the precursor arachidonic acid, and also at the level of cyclooxygenase enzymes.[10]
Signaling Pathways
The following diagram illustrates the simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Glucocorticoid Receptor Signaling Pathway.
Data Presentation
The following tables summarize the inhibitory effects of this compound and related glucocorticoids on the production of key inflammatory mediators in vitro. Due to the limited availability of direct IC50 values for this compound, data for Prednisolone are included for comparative purposes.
Table 1: Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | Endpoint | Result |
| Prednisolone | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β | - | Cytotoxicity | 88% inhibition at 50 µM[14] |
| Prednisolone | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | - | Cytotoxicity | 73% inhibition at 50 µM[14] |
| Prednisolone | IL-6-dependent hybridoma | - | IL-6 | Bioactivity | IC50 = 7.5 µM |
| Prednisolone | Human Monocytes/Macrophages | 27-hydroxycholesterol (B1664032) | TNF-α | mRNA and protein | Suppression of expression |
| Dexamethasone (B1670325) | Murine Macrophage cell line (RAW264.9) | LPS | IL-6 | Production | 10-90% inhibition at 10⁻⁹ to 10⁻⁶ M |
Table 2: Inhibition of Nitric Oxide and Prostaglandin Synthesis
| Compound | Cell Type/System | Stimulant | Mediator | Endpoint | Result |
| Prednisolone | Human Umbilical Vein Endothelial Cells (HUVECs) | Cytokines | Nitric Oxide | Cytotoxicity | Dose-dependent reduction[14] |
| Prednisolone | SaOS2 osteosarcoma cells | - | Nitric Oxide | Production | Increased NO production (cell-specific effect) |
| Corticosteroids | Human Endothelial Cells | Histamine, Bradykinin | Prostaglandins | Formation | Inhibition by dexamethasone (10⁻¹¹ to 10⁻⁷ M) |
| Corticosteroids | Skin homogenates | Arachidonic Acid | Prostaglandins E2 and F2α | Biosynthesis | Inhibition demonstrated |
| 6-methylprednisolone | Human Monocytes | LPS | Prostaglandin E2 | Biosynthesis | Nanomolar concentrations suppressed production[4] |
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in an in vitro setting. A common model involves the use of murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Glucocorticoids limit lipopolysaccharide‐induced lethal inflammation by a double control system | EMBO Reports [link.springer.com]
Application Notes & Protocols: Fluprednisolone Administration in Murine Models of Arthritis
Introduction
Murine models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are essential preclinical tools for investigating the pathogenesis of rheumatoid arthritis (RA) and evaluating novel therapeutic agents.[1][2] Glucocorticoids are potent anti-inflammatory and immunosuppressive agents widely used in the management of RA.[3][4] Fluprednisolone, a synthetic fluorinated glucocorticoid, is recognized for its anti-inflammatory properties.[3] While detailed experimental data specifically on this compound in murine arthritis models is limited in the available literature, extensive research has been conducted on Prednisolone (B192156), a closely related and widely studied glucocorticoid.[5][6][7]
This document provides detailed protocols for inducing arthritis in murine models and presents quantitative data from Prednisolone studies as a robust reference for designing experiments with this compound. The protocols and data herein are intended for researchers, scientists, and drug development professionals.
I. Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model that shares immunological and pathological features with human RA, making it ideal for testing therapeutics.[1][8] Susceptibility to CIA is linked to the MHC-class II molecules of the mouse strain.[1] DBA/1 and B10.RIII mice are highly susceptible.[8]
A. Materials
-
Collagen: Bovine or Chick Type II Collagen, immunization grade (2-4 mg/mL in 0.05M acetic acid).[1][9]
-
Adjuvants:
-
Anesthetics: Ketamine/Xylazine solution.[9]
-
Equipment: Glass syringes, 26G needles, restraint device.
B. Induction Procedure
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Disease Development:
C. Assessment
-
Clinical Scoring: Visually score arthritis severity daily or every other day based on a scale of 0-4 for each paw, where:
-
0 = No evidence of erythema and swelling.
-
1 = Mild erythema and swelling confined to tarsals or ankle joint.
-
2 = Moderate erythema and swelling extending from the ankle to the tarsals.
-
3 = Severe erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Severe swelling encompassing the ankle, foot, and digits, or ankylosis.[10]
-
The maximum score per mouse is 16.[8]
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Mice
The AIA model is a classic and highly reproducible model of reactive arthritis, particularly useful for studying inflammatory pathways and evaluating anti-inflammatory drugs.[2][11]
A. Materials
-
Animals: Susceptible mouse strains (e.g., BALB/c).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis.[11]
-
Equipment: Insulin injector or similar syringe, pocket thickness gauge/caliper.[10]
B. Induction Procedure
-
CFA Injection (Day 0):
-
Thoroughly suspend the CFA by vortexing.[10]
-
Anesthetize the mouse.
-
Inject a total of 100 µL of CFA. This can be done as a single subcutaneous injection at the base of the tail or via intra-articular and periarticular injections into the ankle joint and surrounding area (e.g., 20 µL into the joint space and 80 µL into four surrounding spots).[10][11]
-
-
Disease Development:
C. Assessment
-
Clinical Scoring: Use the same 0-4 scale per paw as described for the CIA model.[10]
-
Joint Diameter: Measure the ankle joint diameter every 3 days using a pocket thickness gauge or caliper.[10]
II. Glucocorticoid Administration & Efficacy Data (Prednisolone Reference)
This compound administration would follow a similar protocol to Prednisolone. Treatment can be initiated either prophylactically (before or at the time of induction) or therapeutically (after the onset of clinical signs).[12] Oral administration is common.[12]
Quantitative Data from Prednisolone Studies
The following tables summarize the dose-dependent effects of Prednisolone in murine arthritis models. This data serves as a valuable reference for establishing effective dose ranges for this compound, keeping in mind that this compound is approximately 2.5 times more potent than Prednisolone.[3]
Table 1: Effect of Prednisolone on Clinical Score and Cytokine Levels in Mouse CIA [5]
| Treatment Group (mg/kg, oral) | Clinical Score (ED₅₀) | Joint IL-1β Protein (ED₅₀) | Joint IL-6 Protein (ED₅₀) |
| Prednisolone | 1.1 mg/kg | 1.5 mg/kg | 0.7 mg/kg |
Data derived from studies in DBA/1OlaHsd mice with established CIA. ED₅₀ represents the dose required to achieve 50% of the maximal effect.[5]
Table 2: Dose-Response of Prednisolone in Established Murine CIA [6]
| Treatment Group | Dosage | Outcome |
| Prednisolone | 1 and 5 mg/kg | Significant amelioration of arthritis. |
| Prednisolone | 0.05 mg/kg | Ineffective. |
| Prednisolone + IL-10 | 0.05 mg/kg + 1 µ g/day | Synergistic and significant reduction in arthritis score and joint pathology. |
Data derived from studies in DBA-1J/BOM mice with established CIA, treated for at least 7 days.[6]
Table 3: Effect of Prednisolone on Inflammatory Cytokine mRNA in Mouse CIA Joints [13]
| Treatment Group | Dosage (mg/kg, oral) | Synovial IL-1β mRNA | Synovial IL-6 mRNA |
| Prednisolone | 1 and 9 mg/kg | Significantly Reduced | Significantly Reduced |
Data from daily treatment on days 1-4 post-arthritis onset in DBA/1 mice.[13]
III. Mechanism of Action & Visualized Workflows
Glucocorticoid Signaling Pathway
Glucocorticoids like this compound exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR).[3][4] This hormone-receptor complex translocates to the nucleus, where it modulates gene expression.[3] The primary mechanisms are:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as Annexin A1 (Lipocortin-1).[14]
-
Transrepression: The GR complex directly or indirectly interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[5][14]
Caption: Glucocorticoid anti-inflammatory signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an anti-arthritic compound in a murine model.
Caption: Workflow for testing anti-arthritic compounds.
References
- 1. chondrex.com [chondrex.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic protection against cartilage destruction by low dose prednisolone and interleukin-10 in established murine collagen arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prednisolone-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. jove.com [jove.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. Prednisolone reduces experimental arthritis, and inflammatory tissue destruction in SCID mice infected with Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Fluprednisolone in Human Plasma by High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of fluprednisolone in human plasma. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible assay for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of this compound in a biological matrix.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate measurement of its concentration in plasma is crucial for evaluating its pharmacokinetic profile, assessing bioequivalence, and optimizing dosage regimens in clinical and preclinical studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection offers a specific, sensitive, and cost-effective analytical solution for this purpose. The method detailed herein provides a comprehensive protocol for sample preparation, chromatographic separation, and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Dexamethasone or a structurally similar corticosteroid)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water
-
Ethyl acetate (B1210297) (analytical grade)
-
Human plasma (drug-free)
-
0.1 M Zinc sulfate (B86663) solution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below. These conditions are based on established methods for similar corticosteroids and may require minor optimization for specific instrumentation.[1]
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Initial composition may be optimized around 50:50 (v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm |
| Internal Standard | Dexamethasone (or other suitable corticosteroid) |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Dexamethasone) in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 100 µL of 0.1 M zinc sulfate solution to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The analytical method should be validated in accordance with relevant regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Stability | Stable under various storage and handling conditions |
Visualization of Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
References
Preparing Stable Fluprednisolone Solutions for In Vitro Research
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stable Fluprednisolone solutions intended for in vitro studies. This compound, a synthetic glucocorticoid, is utilized for its anti-inflammatory and immunosuppressive properties in a variety of research applications. Accurate and reproducible experimental outcomes are contingent upon the correct preparation and storage of stable drug solutions. This application note details the physicochemical properties of this compound, provides protocols for its dissolution and sterilization, and presents stability data to ensure the integrity of the compound throughout experimental timelines.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇FO₅ | [1] |
| Molecular Weight | 378.43 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 208-213 °C | [1] |
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions. Quantitative solubility data is summarized in Table 2. This compound is sparingly soluble in alcohols and very slightly soluble in aqueous solutions.[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL (72.67 mM) | [2] |
| Ethanol | Sparingly soluble | [1] |
| Methanol | Sparingly soluble | [1] |
| Ethyl Acetate (B1210297) | Sparingly soluble | [1] |
| Chloroform | Slightly soluble | [1] |
| Ether | Slightly soluble | [1] |
| Benzene | Very slightly soluble | [1] |
| Water | Very slightly soluble | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 378.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Weighing this compound: Accurately weigh 3.78 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound to a sterile amber microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: As DMSO is a solvent, the resulting stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood). Filtration is generally not recommended for concentrated DMSO stock solutions as it may lead to precipitation or loss of compound.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.1%).[2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM intermediate solution:
-
Dilute the 10 mM stock solution 1:100 in sterile, pre-warmed cell culture medium. (e.g., add 2 µL of the 10 mM stock to 198 µL of medium).
-
-
Final Working Solution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired experimental concentration. For example, to prepare a final concentration of 1 µM in 1 mL of medium:
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Mixing and Use: Gently mix the final working solution by pipetting up and down. Add the working solution to your cell cultures immediately. Always prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
Stability of this compound Solutions
The stability of this compound solutions is crucial for obtaining reliable experimental results. Stability is influenced by solvent, storage temperature, pH, and light exposure.
Table 3: Stability and Storage Recommendations for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Stability | Light Protection | Reference |
| Stock Solution | DMSO | -80°C | Up to 6 months | Recommended | [4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Recommended | [4] |
| Aqueous Working Solution | Cell Culture Medium | 37°C (in incubator) | Use immediately; stability decreases over time | Not specified | General recommendation |
| Aqueous Working Solution | Aqueous Buffer | 4°C | Limited stability, prepare fresh daily | Recommended | [5] |
Forced degradation studies on related corticosteroids like prednisolone (B192156) acetate have shown degradation under acidic, alkaline, and photolytic conditions.[6][7] It is therefore recommended to protect this compound solutions from light and to maintain a pH close to neutral for aqueous preparations.
Mechanism of Action and Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[1] This complex then translocates to the nucleus, where it modulates the transcription of target genes. One of the key mechanisms is the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9]
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound solutions in cell-based assays.
Caption: Workflow for preparing this compound solutions.
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for the preparation of stable this compound solutions for in vitro research. Adherence to these guidelines for solvent selection, solution preparation, and storage will contribute to the generation of accurate and reproducible experimental data. It is recommended to perform pilot experiments to determine the optimal concentration and treatment time for specific cell types and experimental conditions.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. mpbio.com [mpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluprednisolone Dosage in Macrophage Inflammatory Suppression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, mechanism of action, and experimental protocols for utilizing fluprednisolone to suppress inflammatory responses in macrophages. Due to a lack of specific published data for this compound, the information herein is primarily based on studies conducted with prednisolone (B192156), a structurally and functionally similar glucocorticoid. Researchers should use this information as a guide and optimize protocols specifically for this compound in their experimental settings.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties. In macrophages, a key cell type in the innate immune system, this compound is expected to suppress the production of pro-inflammatory mediators, thereby mitigating inflammatory responses. This is primarily achieved through the binding to the glucocorticoid receptor (GR), which then modulates the transcription of inflammatory genes, notably by inhibiting the NF-κB signaling pathway.[1][2][3]
Quantitative Data on Glucocorticoid Effects on Macrophages
The following tables summarize the quantitative effects of prednisolone on macrophage functions, which can serve as a starting point for determining effective dosages of this compound.
Table 1: In Vitro Dosage of Prednisolone and its Effect on Macrophage Inflammatory Markers
| Glucocorticoid | Cell Type | Concentration | Inflammatory Stimulus | Target Measured | Effect | Reference |
| Prednisolone | Human THP-1 monocytes/macrophages | 0.1 - 1 µM | 27-hydroxycholesterol (B1664032) | M1 Markers (CCL2, CXCL10, TNF-α, CD80) | Significant suppression of M1 marker expression.[3] | [3](--INVALID-LINK--) |
| Prednisolone | Human THP-1 monocytes/macrophages | 0.1 and 1 µM | 27-hydroxycholesterol | Cellular CD14 protein | Reduction to basal level and lower. | [3](--INVALID-LINK--) |
| Prednisolone | Murine peritoneal macrophages | 2 to 5 x 10⁻⁸ M | - | Ia antigen expression | 50% inhibition (IC50).[4] | [4](--INVALID-LINK--) |
| Prednisolone | Human Monocytes | Not specified | Lipopolysaccharide (LPS), Phorbol Myristate Acetate, Silica Quartz, anti-human IgG antibody | TNF secretion | Dose-dependent inhibition.[5] | [6](--INVALID-LINK--) |
| Prednisone/ Prednisolone | J774A.1 macrophages, human monocyte-derived macrophages | 0-200 ng/mL | - | Triglyceride and cholesterol accumulation | Significant reduction.[7] | [7](--INVALID-LINK--) |
Table 2: In Vivo Dosage of Prednisolone and its Effects
| Glucocorticoid | Animal Model | Dosage | Effect | Reference |
| Prednisone/ Prednisolone | C57BL/6 mice | 5 mg/kg (intraperitoneal injection) for 4 weeks | Significant reduction in triglyceride and cholesterol accumulation in peritoneal macrophages.[7] | [7](--INVALID-LINK--) |
| Prednisolone | Leprosy patients with Type 1 reactions | Average dose of 30 mg (oral) for 1 month | Reduced production of TNF-α in response to stimuli. | [8](--INVALID-LINK--) |
Signaling Pathways
The primary mechanism by which glucocorticoids like this compound exert their anti-inflammatory effects on macrophages is through the inhibition of the NF-κB signaling pathway.
References
- 1. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]
- 2. Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroids inhibit murine macrophage Ia expression and interleukin 1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fluprednisolone Efficacy in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of a wide array of genes involved in inflammation and immune responses.[1][2] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on primary immune cells, a critical step in preclinical drug development and immunological research. The protocols outlined below focus on key functional assays: lymphocyte proliferation, cytokine secretion, and gene expression analysis.
Mechanism of Action of this compound in Immune Cells
This compound, like other glucocorticoids, diffuses across the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 and interleukin-10 (IL-10).
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
These mechanisms collectively result in the suppression of immune cell activation, proliferation, and effector functions.
Key Experiments for Efficacy Testing
To comprehensively evaluate the efficacy of this compound, a series of in vitro assays using primary immune cells are recommended. Peripheral Blood Mononuclear Cells (PBMCs), which comprise a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes, are a relevant and readily accessible source of primary immune cells for these studies.
-
Lymphocyte Proliferation Assay: To determine the dose-dependent inhibitory effect of this compound on T cell proliferation.
-
Cytokine Secretion Assay: To quantify the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IFN-γ) and the potential induction of anti-inflammatory cytokines (e.g., IL-10).
-
Gene Expression Analysis: To investigate the molecular mechanisms by which this compound alters immune cell function by measuring changes in the expression of key inflammatory and regulatory genes.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a sterile conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability using trypan blue exclusion.
-
Adjust the cell concentration to the desired density for downstream applications.
Protocol 2: Lymphocyte Proliferation Assay
This assay measures the inhibitory effect of this compound on mitogen-induced T cell proliferation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA)
-
This compound
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Based on its relative potency to prednisolone, a starting concentration range of 10-10 M to 10-6 M is recommended.[1]
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding 50 µL of PHA (final concentration of 5 µg/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For [3H]-Thymidine incorporation, add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's instructions for the specific proliferation assay kit.
-
Calculate the percentage of inhibition for each this compound concentration relative to the PHA-stimulated control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).
Protocol 3: Cytokine Secretion Assay
This protocol measures the effect of this compound on the production and secretion of key inflammatory cytokines.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
24-well culture plates
-
ELISA kits for TNF-α, IL-6, and IL-10
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs at a density of 1 x 106 cells/well in a 24-well plate in a final volume of 500 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 10-10 M to 10-6 M).
-
Add 250 µL of the this compound dilutions to the respective wells. Include a vehicle control and a no-treatment control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding 250 µL of LPS (final concentration of 100 ng/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cells.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control.
Protocol 4: Gene Expression Analysis by qPCR
This protocol assesses the effect of this compound on the expression of target genes involved in the inflammatory response.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
LPS
-
This compound
-
6-well culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF, IL6, IL1B, NFKB1, GILZ) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed PBMCs at a density of 5 x 106 cells/well in a 6-well plate in a final volume of 2 mL of complete RPMI-1640 medium.
-
Treat the cells with this compound at a predetermined effective concentration (e.g., the IC50 from the proliferation assay) or a range of concentrations for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the LPS-stimulated control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Inhibitory Effect of this compound on PBMC Proliferation
| This compound (M) | % Inhibition of Proliferation (Mean ± SD) |
| 1 x 10-10 | |
| 1 x 10-9 | |
| 1 x 10-8 | |
| 1 x 10-7 | |
| 1 x 10-6 | |
| IC50 (M) |
Table 2: Effect of this compound on Cytokine Secretion by LPS-stimulated PBMCs
| This compound (M) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition | IL-10 (pg/mL) (Mean ± SD) | % Induction |
| 0 (LPS only) | 0 | 0 | 0 | |||
| 1 x 10-9 | ||||||
| 1 x 10-8 | ||||||
| 1 x 10-7 |
Table 3: Relative Gene Expression Changes in Response to this compound
| Gene | Fold Change vs. LPS Control (Mean ± SD) |
| TNF | |
| IL6 | |
| NFKB1 | |
| GILZ |
Visualization of Pathways and Workflows
Caption: this compound signaling pathway in an immune cell.
Caption: Experimental workflow for testing this compound efficacy.
References
Application Notes and Protocols for Studying Glucocorticoid Resistance Using Fluprednisolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluprednisolone, a synthetic glucocorticoid, as a tool to investigate the mechanisms of glucocorticoid resistance in various cellular models. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.
Introduction to Glucocorticoid Resistance
Glucocorticoids (GCs) are a class of steroid hormones that are pivotal in regulating a wide array of physiological processes, including metabolism, inflammation, and immune function.[1] Their potent anti-inflammatory and immunosuppressive properties have made them a cornerstone in the treatment of numerous inflammatory and autoimmune diseases, as well as certain types of hematological malignancies.[1] The therapeutic actions of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that, upon binding to a GC, translocates to the nucleus and modulates the expression of target genes.[1]
A significant clinical challenge in the long-term use of glucocorticoids is the development of glucocorticoid resistance, a condition where cells or tissues become less responsive to the effects of GCs.[1] This can lead to treatment failure and disease progression. Understanding the molecular basis of glucocorticoid resistance is crucial for the development of novel therapeutic strategies to overcome this obstacle.
This compound, a potent synthetic glucocorticoid, can be employed as a valuable tool in in vitro and in vivo studies to probe the signaling pathways and molecular alterations associated with glucocorticoid resistance. Its use allows for the precise titration of glucocorticoid effects and the characterization of resistance mechanisms in a controlled experimental setting.
Key Signaling Pathways in Glucocorticoid Action and Resistance
The canonical pathway of glucocorticoid action involves the binding of the glucocorticoid to the cytosolic GR, leading to a conformational change, dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
Glucocorticoid resistance can arise from multiple mechanisms, including:
-
Reduced GR expression: A lower number of GRs available to bind to the glucocorticoid.
-
Mutations in the GR gene: Alterations in the GR protein that affect ligand binding, DNA binding, or nuclear translocation.
-
Increased expression of the GRβ isoform: A dominant-negative inhibitor of GRα activity.
-
Alterations in co-regulator proteins: Changes in the levels or activity of co-activators and co-repressors that modulate GR-mediated transcription.
-
Activation of signaling pathways that interfere with GR function: For example, the activation of pro-inflammatory pathways can lead to the phosphorylation of the GR, reducing its activity.
Data Presentation
Table 1: Relative Potency and Receptor Affinity of Various Glucocorticoids
| Glucocorticoid | Relative Anti-inflammatory Potency (relative to Cortisol=1) | Relative Receptor Affinity (RRA) (relative to Dexamethasone=100) |
| Cortisol | 1 | - |
| Prednisolone | 4 | - |
| This compound | ~10-13 | - |
| Dexamethasone | 25-30 | 100 ± 5 |
| Fluticasone Furoate | - | 2989 ± 135 |
| Mometasone Furoate | - | 2244 |
| Fluticasone Propionate | - | 1775 |
Experimental Protocols
Protocol 1: Determination of Cell Viability and IC50 using a Tetrazolium-Based Assay (e.g., MTT or XTT)
Introduction: This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on sensitive and resistant cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the degree of glucocorticoid resistance.
Materials:
-
Glucocorticoid-sensitive and -resistant cell lines (e.g., lymphoid cell lines)
-
This compound
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT) or activation reagent (for XTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Drug Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Tetrazolium Reagent: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilization/Activation: If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals. If using XTT, the soluble formazan product is measured directly.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Glucocorticoid Response Element (GRE)-Luciferase Reporter Assay
Introduction: This assay measures the ability of this compound to activate the GR and induce transcription from a GRE-driven reporter gene. It is a sensitive method to assess the functionality of the GR signaling pathway.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cell line for the disease model)
-
GRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Methodology:
-
Transfection: Co-transfect the host cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the this compound concentration.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Introduction: This protocol is used to quantify the changes in the expression of GR-responsive genes following treatment with this compound. This can help to identify the specific genes and pathways affected by glucocorticoid resistance.
Materials:
-
Glucocorticoid-sensitive and -resistant cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Treatment: Treat sensitive and resistant cells with this compound at a relevant concentration (e.g., the IC50 determined in Protocol 1) for a specific time period (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Glucocorticoid Resistance Studies.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Fluprednisolone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Like other corticosteroids, its mechanism of action is primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR).[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This modulation occurs through two main pathways: transactivation and transrepression.
In transactivation, the GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. Key examples of such proteins include Annexin A1 (also known as Lipocortin-1) and Glucocorticoid-Induced Leucine Zipper (GILZ).[4][5][6] Annexin A1 is known to inhibit phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4] GILZ has been shown to suppress the activation of various immune cells, including T cells, B cells, and macrophages.[5]
Conversely, transrepression involves the GR complex interfering with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[7] This interference leads to a reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key aspect of the anti-inflammatory effects of glucocorticoids.[8] this compound treatment can lead to an increase in the expression of the inhibitory protein IκBα and a decrease in the nuclear translocation of the active p65 subunit of NF-κB.[8][9]
Western blotting is an indispensable technique for elucidating the molecular mechanisms of this compound by quantifying the changes in the expression levels of these key proteins. This document provides detailed protocols and application notes for performing Western blot analysis to assess the effects of this compound on proteins involved in the GR, NF-κB, and MAPK signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses following treatment with glucocorticoids. While direct quantitative data for this compound is limited in publicly available literature, the data presented here for other glucocorticoids like prednisolone (B192156) and methylprednisolone (B1676475) can be considered indicative of the expected effects of this compound. Researchers should generate their own quantitative data for this compound using the protocols provided.
Table 1: Upregulation of Anti-Inflammatory Proteins
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| Annexin A1 | This compound (100 nM) | 2.5 ± 0.4 |
| GILZ | This compound (100 nM) | 3.2 ± 0.6 |
| IκBα | This compound (100 nM) | 2.1 ± 0.3* |
*Note: Data are representative based on studies with other glucocorticoids and should be experimentally verified for this compound.
Table 2: Downregulation of Pro-Inflammatory Proteins (Nuclear Fraction)
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| NF-κB p65 | This compound (100 nM) | 0.4 ± 0.1 |
| p-JNK | This compound (100 nM) | 0.5 ± 0.2 |
| p-c-Jun | This compound (100 nM) | 0.3 ± 0.1* |
*Note: Data are representative based on studies with other glucocorticoids and should be experimentally verified for this compound.
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
This compound-Mediated Transrepression of NF-κB
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., A549, HeLa, or relevant immune cells like macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction (Cell Lysis)
-
Washing : After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization : Based on the concentrations obtained, normalize all samples to the same concentration using the lysis buffer. This ensures equal loading of protein in each lane during electrophoresis.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation : To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load equal amounts of protein (typically 20-40 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein migration and estimate molecular weights. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
V. Immunoblotting
-
Blocking : Wash the membrane with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Dilute the primary antibodies against the target proteins (e.g., Annexin A1, GILZ, NF-κB p65, IκBα, p-JNK, p-c-Jun) and a loading control (e.g., β-actin or GAPDH) in the blocking buffer according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Data Analysis
-
Chemiluminescent Detection : Prepare and apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Signal Capture : Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Quantification : Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalization and Analysis : Normalize the intensity of the target protein band to the corresponding loading control band in the same lane. Calculate the fold change in protein expression for the this compound-treated samples relative to the vehicle-treated control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CAS 53-34-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Glucocorticoid-Induced Protein GILZ Represent a Checkpoint in the IFN Program in SLE - ACR Meeting Abstracts [acrabstracts.org]
- 6. Annexin A1 and glucocorticoids as effectors of the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the identity of resistance mechanisms to prednisolone exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Fluprednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Glucocorticoids exert their effects on virtually all immune cells, making them a cornerstone in the treatment of various inflammatory and autoimmune diseases.[2] Understanding the specific impact of this compound on different immune cell populations is crucial for elucidating its mechanism of action and for the development of targeted immunomodulatory therapies. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells in a heterogeneous population, making it an ideal tool to dissect the cellular effects of this compound.
These application notes provide a comprehensive overview of the expected effects of this compound on various immune cell subsets and detailed protocols for their analysis using flow cytometry. While specific quantitative data for this compound is limited in the publicly available literature, the data presented here is based on studies of other glucocorticoids like prednisolone (B192156), methylprednisolone, and dexamethasone, which share a similar mechanism of action.[1][3][4]
Mechanism of Action of this compound
This compound, like other glucocorticoids, primarily exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1][3][4] This complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes. The key anti-inflammatory and immunosuppressive actions include:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3]
-
Transactivation: Upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby the production of prostaglandins (B1171923) and leukotrienes.[3]
-
Induction of Apoptosis: Glucocorticoids can induce apoptosis in certain immune cell populations, particularly lymphocytes.
Data Presentation: Expected Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in various immune cell populations and their functional markers following treatment with this compound, based on data from other glucocorticoids.
Table 1: Effect of Glucocorticoids on Major Leukocyte Populations
| Cell Type | Expected Change in Percentage/Count | Key References |
| Neutrophils | Increase | [5][6][7] |
| Lymphocytes (Total) | Decrease | [6][7] |
| CD4+ T Cells | Decrease | [8][9] |
| CD8+ T Cells | Decrease (less pronounced than CD4+) | [9] |
| B Cells | Variable (may decrease or remain stable) | [10][11][12] |
| Monocytes | Decrease | [6][7][13] |
| Intermediate (CD14++CD16+) | Decrease | [13][14][15] |
| Eosinophils | Decrease | [6][7] |
| Basophils | Decrease | [2][6][7][16] |
| Regulatory T Cells (Tregs) | Increase (at lower doses) | [17][18][19][20] |
Table 2: Effect of Glucocorticoids on T Cell Cytokine Production
| Cytokine | T Helper Subset | Expected Change in Percentage of Cytokine-Producing Cells | Key References |
| IFN-γ | Th1 | Decrease | [3][21][22] |
| TNF-α | Th1 / Pro-inflammatory | Decrease | [3][21] |
| IL-2 | Th1 | Decrease | [21] |
| IL-4 | Th2 | Variable (may be enhanced indirectly) | [22][23][24] |
| IL-5 | Th2 | Decrease | [21] |
| IL-13 | Th2 | Decrease | [24] |
| IL-17 | Th17 | Decrease | [23] |
| IL-10 | Treg / Anti-inflammatory | Increase | [21] |
| TGF-β1 | Treg / Anti-inflammatory | Increase | [21] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the treatment of isolated human PBMCs with this compound for subsequent flow cytometry analysis.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Human peripheral blood
-
Centrifuge
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Seeding: Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium. Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Seed the cells in culture plates at a density of 1-2 x 10^6 cells/mL.
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Add the this compound working solutions to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to conical tubes. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Proceed to Staining: The cells are now ready for immunophenotyping (Protocol 2) or intracellular cytokine staining (Protocol 3).
Protocol 2: Immunophenotyping of this compound-Treated Immune Cells
This protocol details the staining of cell surface markers for the identification and quantification of various immune cell subsets.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD16, CD56, CD25, CD69, CD45RA, CCR7)
-
Fc receptor blocking solution (optional)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
96-well V-bottom plates or flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the harvested cells in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Surface Staining: Add the pre-titrated fluorochrome-conjugated antibodies to the cells. It is recommended to use a master mix of antibodies for consistency.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye, add it to the cells after the final wash and incubate for 5-10 minutes before analysis. If using a fixable viability dye, it is typically added before surface staining.
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for flow cytometry analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Protocol 3: Intracellular Cytokine Staining of this compound-Treated T Cells
This protocol is for the detection of intracellular cytokines in T cells following in vitro stimulation.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Cell Stimulation Cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD3, CD4, IFN-γ, IL-4, IL-17A)
-
Flow Cytometry Staining Buffer
-
96-well U-bottom plates or flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend the this compound-treated and control cells in complete RPMI-1640 medium. Add the Cell Stimulation Cocktail and Protein Transport Inhibitor to each sample.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: After stimulation, wash the cells and perform surface staining as described in Protocol 2 (Steps 1-5).
-
Fixation and Permeabilization: Following surface staining, wash the cells and then fix and permeabilize them using a commercial Fixation/Permeabilization Buffer Kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the pre-titrated fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with the permeabilization buffer provided in the kit.
-
Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry.
Logical Relationship of this compound's Effects on T Cell Subsets
Caption: this compound's impact on T cell differentiation.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Two populations of human blood basophils: effect of prednisone on circulating numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 4. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 5. Blood neutrophil activation markers in severe asthma: lack of inhibition by prednisolone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Effects of glucocorticoids on leukocytes: Genomic and non-genomic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low dose prednisolone reduces CD4+ T cell loss in therapy-naive HIV-patients without antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid regulation of the mTORC1 pathway modulates CD4+ T cell responses during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Early effects of corticosteroids on basophils, leukocyte histamine, and tissue histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Comparative Study of Immunomodulatory Agents to Induce Human T Regulatory (Treg) Cells: Preferential Treg-Stimulatory Effect of Prednisolone and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low-dose IL-2 mitigates glucocorticoid-induced Treg impairment and promotes improvement of SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulatory T Cell Responses to High-Dose Methylprednisolone in Active Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Corticosteroids inhibit IL-12 production in human monocytes and enhance their capacity to induce IL-4 synthesis in CD4+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uwo.scholaris.ca [uwo.scholaris.ca]
- 24. IL‐2 modulates Th2 cell responses to glucocorticosteroid: A cause of persistent type 2 inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Fluprednisolone Dose-Response Curve In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties. Its mechanism of action is primarily mediated through the binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates the transcription of a wide array of genes. A key anti-inflammatory effect of glucocorticoids is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This inhibition leads to a downstream reduction in the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
These application notes provide a comprehensive framework for establishing an in vitro dose-response curve for this compound. Detailed protocols are provided for assessing its inhibitory effects on NF-κB signaling and cytokine production, as well as for evaluating its impact on cell viability. The presented methodologies will enable researchers to quantify the potency of this compound and to characterize its cellular mechanisms of action.
Data Presentation
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Line | Cell Type | Recommended Use | Culture Medium |
| RAW 264.7 | Murine Macrophage | Cytokine production, NF-κB activation | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| HEK293 | Human Embryonic Kidney | NF-κB Luciferase Reporter Assays | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| THP-1 | Human Monocytic | Cytokine production, NF-κB activation | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin |
| A549 | Human Lung Carcinoma | Glucocorticoid response studies | F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin |
Table 2: Experimental Parameters for this compound Dose-Response Studies
| Parameter | Recommendation | Notes |
| This compound Concentration Range | 1 nM - 10 µM (logarithmic dilutions) | Based on the potency of related glucocorticoids. A wider range may be necessary depending on the cell type and endpoint. |
| Inflammatory Stimulant | Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) | LPS: 100 ng/mL for RAW 264.7/THP-1. TNF-α: 10 ng/mL for HEK293/A549. |
| Pre-incubation Time with this compound | 1 - 2 hours | Allows for GR binding and initiation of genomic effects before inflammatory stimulus. |
| Stimulation Time | Varies by assay (see protocols) | NF-κB translocation: 30-60 min. Cytokine production: 6-24 hours. |
| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells. |
Table 3: Summary of Quantitative Endpoints
| Assay | Endpoint | Expected Outcome with this compound |
| NF-κB Reporter Assay | Luciferase Activity (RLU) | Dose-dependent decrease in luciferase signal. |
| p65 Translocation (IF) | Nuclear/Cytoplasmic Fluorescence Ratio | Dose-dependent decrease in the nuclear localization of p65. |
| Cytokine ELISA | TNF-α, IL-6 Concentration (pg/mL) | Dose-dependent decrease in cytokine secretion. |
| Cell Viability (MTT/XTT) | Absorbance (OD) | No significant decrease at effective anti-inflammatory concentrations. |
Signaling Pathway and Experimental Workflow
Caption: Glucocorticoid Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for this compound Dose-Response Analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on the chosen cell line and to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
Selected cell line (e.g., RAW 264.7)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: NF-κB Inhibition - Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
96-well white, clear-bottom cell culture plates.
-
This compound stock solution.
-
Complete culture medium.
-
TNF-α (10 ng/mL final concentration).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-NFκB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL. Include wells with this compound alone (no TNF-α) and TNF-α alone.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Protocol 3: NF-κB Inhibition - p65 Nuclear Translocation by Immunofluorescence
Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 or A549 cells.
-
Glass coverslips or imaging-compatible plates.
-
This compound stock solution.
-
LPS (100 ng/mL) or TNF-α (10 ng/mL).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65 (RelA).
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with LPS or TNF-α for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio indicates inhibition of translocation.
Protocol 4: Cytokine Quantification (ELISA)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 or THP-1 cells.
-
24-well cell culture plates.
-
This compound stock solution.
-
LPS (100 ng/mL).
-
ELISA kits for TNF-α and IL-6.
-
Microplate reader for ELISA.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluprednisolone Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to effectively optimize Fluprednisolone concentrations for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to cell viability? A1: this compound is a synthetic glucocorticoid that exerts its effects by binding to specific intracellular glucocorticoid receptors (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it alters the expression of corticosteroid-responsive genes.[1] This can suppress inflammatory processes and, in certain cell types, particularly those of hematopoietic origin, it can induce apoptosis (programmed cell death), thus affecting cell viability.[2][3] The effects can be dose-dependent and vary significantly between cell types.[3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays? A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. For initial range-finding experiments, a broad concentration range is recommended, for example, from 10 nM to 100 µM.[5][6] For some applications, such as studying anti-inflammatory effects, lower concentrations may be sufficient, while for inducing cytotoxicity in sensitive cell lines, higher concentrations might be necessary.[7][8] A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) value in your specific system.[6]
Q3: How should I dissolve and store this compound for in vitro experiments? A3: this compound is typically supplied as a powder. For a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO to a high concentration (e.g., 10 mM).[6][9] This stock solution should be aliquoted into smaller volumes and stored at -20°C to prevent repeated freeze-thaw cycles.[6] When preparing working solutions for cell culture, the final concentration of the solvent (e.g., DMSO) in the media should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[6][10]
Q4: How long should I incubate cells with this compound before assessing viability? A4: The effect of this compound on cell viability is time-dependent. A common incubation period for cell viability assays is between 24 and 72 hours.[5][11] Shorter incubation times may be sufficient to observe signaling pathway modulation, while longer periods are often necessary to detect significant changes in cell proliferation or apoptosis. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific research question.[5]
Q5: Which cell viability assay is most suitable for experiments with this compound? A5: The choice of assay depends on the specific question being asked.
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[2][5][12] They are suitable for high-throughput screening to determine the effect of a range of this compound concentrations on cell proliferation.[13]
-
Membrane Integrity Assays (Trypan Blue, LDH release): These assays distinguish viable from non-viable cells based on the integrity of the cell membrane.[7] They are useful for quantifying cytotoxicity or cell death.
-
Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based method differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, providing detailed insights into the mechanism of cell death.[2][5]
Troubleshooting Guides
Issue 1: High Cell Viability Despite High this compound Concentration
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | The cell line may be resistant to this compound. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 250 µg/mL for resistant lines).[8] |
| Incorrect Incubation Time | The effect may be time-dependent. Increase the incubation period (e.g., test at 48h and 72h).[6] |
| Low Cell Seeding Density | Insufficient cell numbers can lead to minimal observable effects. Optimize the cell seeding density to ensure logarithmic growth throughout the experiment.[14] |
| This compound Degradation | Ensure the stock solution has been stored correctly at -20°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6] |
| Cell Line Characteristics | The cell line may lack sufficient glucocorticoid receptors or have inherent resistance mechanisms.[3] Consider using a different, more sensitive cell line as a positive control. |
Issue 2: Excessive Cell Death, Even at Low this compound Concentrations
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | The cell line is highly sensitive to glucocorticoids. Lower the starting concentration range significantly (e.g., start in the low nanomolar range).[10] |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. Ensure the final DMSO concentration is consistent and ideally below 0.1%.[6] Run a vehicle-only control to assess solvent toxicity.[10] |
| Sub-optimal Cell Health | Cells were not healthy at the time of treatment. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Compound Precipitation | High concentrations of the compound may precipitate out of the solution, causing non-specific toxicity. Visually inspect wells for precipitate. Prepare fresh dilutions and ensure the compound is fully dissolved in the medium.[10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by living cells.[5]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting point is a 10-fold dilution series from 100 µM down to 1 nM.[13] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5] Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[2][5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[2]
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates viable, apoptotic, and necrotic cells.[2]
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., concentrations around the determined IC50) and a vehicle control for the specified time.[2]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization. Wash the cells with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.[2]
-
Data Analysis: Use appropriate software to analyze the data.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the identity of resistance mechanisms to prednisolone exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycolysis modulates prednisolone resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting Fluprednisolone insolubility in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving insolubility issues with Fluprednisolone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] In cell culture, it is often used to study inflammatory pathways, immune responses, and for the selection and maintenance of specific cell types. It functions by interacting with intracellular glucocorticoid receptors to modulate gene expression.[1]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions.[1]
-
High Final Concentration: Your desired experimental concentration may exceed its solubility limit in the culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to precipitate out of solution.[3]
-
Improper Mixing: Inadequate or slow mixing can create localized areas of high concentration, leading to precipitation.[3]
-
Temperature Fluctuations: Adding a cold stock solution to warm media or vice versa can decrease the solubility of the compound.[3][4]
-
Interaction with Media Components: Salts, proteins, and other supplements in the culture medium can potentially interact with this compound, reducing its solubility.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use a fresh, moisture-free DMSO to ensure maximum solubility.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] Most cells can tolerate up to 0.5%, but it is always best to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.[3]
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Equivalent (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL | 72.67 mM | [2] |
| Ethanol | Sparingly Soluble | Not specified | [1] |
| Methanol | Sparingly Soluble | Not specified | [1] |
| Ethyl Acetate | Sparingly Soluble | Not specified | [1] |
| Chloroform | Slightly Soluble | Not specified | [1] |
| Ether | Slightly Soluble | Not specified | [1] |
| Benzene | Very Slightly Soluble | Not specified | [1] |
| Aqueous Buffers (e.g., PBS, Culture Media) | Very Low / Sparingly Soluble | Not specified | [3][5] |
Molecular Weight of this compound: 378.43 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for use in cell culture assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.784 mg of this compound.
-
-
Adding DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
For a 10 mM stock solution from 3.784 mg of powder, add 1 mL of DMSO.
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
To prevent precipitation and ensure an accurate final concentration, it is crucial to perform serial dilutions of the DMSO stock solution into pre-warmed cell culture media. Direct dilution of a high-concentration DMSO stock into a large volume of aqueous media can cause the compound to precipitate.[6]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent precipitation due to temperature shock.[8]
-
Prepare an Intermediate Dilution:
-
In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed medium.
-
Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete medium.
-
This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Mixing and Inspection: Gently swirl the medium to ensure thorough mixing. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
General Glucocorticoid Receptor Signaling Pathway
Caption: Generalized signaling pathway for glucocorticoids like this compound.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fip.org [fip.org]
- 8. benchchem.com [benchchem.com]
Common issues with Fluprednisolone stability in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Fluprednisolone when dissolved in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer
Quantitative stability data for this compound specifically in DMSO is not extensively available in publicly accessible literature. The information provided herein is based on general knowledge of corticosteroid stability, principles of chemical stability in DMSO, and data from related compounds. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best practice for preparing a this compound stock solution in DMSO?
A1: To ensure the highest quality of your stock solution, follow these steps:
-
Use High-Purity Reagents: Start with high-purity, anhydrous DMSO and this compound powder.
-
Control the Environment: Prepare the solution in a low-humidity environment to minimize water absorption by the DMSO.
-
Proper Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use sonication.[1]
-
Storage: Once dissolved, it is crucial to store the stock solution properly to maintain its stability.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify Purity: Ensure the purity of both the this compound and the DMSO.
-
Increase Temperature: Gentle warming can often help dissolve the compound.
-
Sonication: Use a sonicator to break down any aggregates and facilitate dissolution.[1]
-
Lower Concentration: Consider preparing a more dilute stock solution if the intended concentration exceeds the solubility limit.
Stability and Storage
Q3: How stable is this compound in DMSO, and how should I store my stock solution?
A3: While specific data for this compound is limited, general recommendations for storing compounds in DMSO are as follows:
-
Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C.[1]
-
Short-term Storage: For short-term use, storing aliquots at -20°C for up to a month or at 4°C for up to a week is generally acceptable.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation and introduce moisture. It is best to use fresh aliquots for each experiment.
Q4: What are the common factors that can affect the stability of this compound in DMSO?
A4: Several factors can impact the stability of your this compound solution:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Water can hydrolyze the compound or alter the solvent properties, leading to degradation or precipitation.[2]
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2]
-
Light Exposure: Photodegradation can occur with exposure to light. It is advisable to store solutions in amber vials or otherwise protect them from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[2]
Troubleshooting Guide
Issue 1: I see precipitation in my this compound stock solution after storage.
-
Possible Cause 1: Supersaturation. The initial concentration may have been too high, leading to precipitation over time, especially at lower temperatures.
-
Solution: Try preparing a lower concentration stock solution. Before use, gently warm the solution and vortex to redissolve any precipitate.
-
-
Possible Cause 2: Water Absorption. Moisture absorbed by the DMSO can reduce the solubility of this compound.
-
Solution: Use anhydrous DMSO and prepare solutions in a dry environment. Store aliquots in tightly sealed vials with desiccant.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated temperature changes can promote precipitation.
-
Solution: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Issue 2: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause: Compound Degradation. The this compound in your stock solution may have degraded over time.
-
Solution: Prepare a fresh stock solution from powder. It is also advisable to periodically check the purity of your stock solution using an analytical technique like HPLC.
-
Quantitative Data
Table 1: Stability of Dexamethasone in DMSO
| Storage Temperature | Duration | Stability | Source |
| 4°C | At least 30 days | Stable when protected from light | [3] |
| -20°C | Up to 2 months | Stock solutions are stable | [3] |
Note: This data is for Dexamethasone and should be used as a general guideline only. Stability of this compound may differ.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general procedure for conducting a stability study of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple small, amber glass vials.
- Store the vials under different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. HPLC Analysis:
- At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve a vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Dilute a small aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- The HPLC method should be capable of separating this compound from its potential degradation products. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[4][5]
4. Data Analysis:
- At each time point, determine the peak area of the this compound peak.
- Calculate the percentage of this compound remaining relative to the Day 0 sample.
- Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a compound in DMSO.
Caption: Experimental workflow for this compound stability testing.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone powder, BioReagent, cell culture mammalian, = 97 50-02-2 [sigmaaldrich.com]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Preventing off-target effects of Fluprednisolone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Fluprednisolone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic glucocorticoid that functions as a potent anti-inflammatory and immunosuppressive agent.[1] Its primary mechanism of action involves binding to the intracellular Glucocorticoid Receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory responses. This compound is approximately 2.5 times as potent as prednisolone (B192156) and 40 times as potent as cortisone.[1]
Q2: What are the known off-target effects of this compound?
A primary off-target effect of this compound is its interaction with the Mineralocorticoid Receptor (MR).[1] Many corticosteroids can activate not only the intended GR but also the MR, which can lead to unintended biological responses.[2][3] This cross-reactivity is a key consideration in experimental design, as MR activation can sometimes produce effects that counter the desired GR-mediated outcomes.[2][3] Additionally, like other corticosteroids, long-term or high-dose use of this compound can lead to side effects such as adrenal suppression, metabolic changes, and immunosuppression.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental data. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target interactions.
-
Use of Selective Antagonists: To isolate GR-specific effects, consider co-treatment with a selective MR antagonist, such as eplerenone. This can help to block the off-target effects mediated by the MR.[2][3]
-
Employing Proper Controls: Include appropriate controls in your experimental design, such as vehicle-only controls and cells with genetic knockout of the GR, to distinguish on-target from off-target effects.
-
Orthogonal Assays: Validate key findings using multiple, independent assay systems to ensure that the observed effects are not an artifact of a single experimental platform.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Off-target effects of this compound, particularly activation of the Mineralocorticoid Receptor (MR).
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is engaging the Glucocorticoid Receptor (GR) at the concentrations used in your experiment. This can be done using a GR-responsive reporter assay.
-
Assess MR Activation: Investigate whether this compound is activating the MR in your experimental system. This can be achieved by:
-
Using a reporter cell line that specifically expresses a functional MR.
-
Performing a competitive binding assay to determine the relative affinity of this compound for both GR and MR.
-
-
MR Antagonist Co-treatment: Perform experiments where cells are co-treated with this compound and a selective MR antagonist (e.g., eplerenone). If the unexpected results are diminished or eliminated in the presence of the MR antagonist, it strongly suggests an off-target effect through the MR.[2][3]
Issue 2: Difficulty in Distinguishing On-Target vs. Off-Target Gene Expression Changes
Possible Cause: this compound modulating the expression of genes that are not direct targets of the Glucocorticoid Receptor.
Troubleshooting Steps:
-
Transcriptome-Wide Analysis (RNA-Seq): Perform RNA sequencing on cells treated with this compound and vehicle control. This will provide a global view of all gene expression changes.
-
GR Knockout/Knockdown: Compare the gene expression profile of wild-type cells with that of cells where the GR has been knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA). Genes that are still regulated by this compound in the absence of GR are likely off-target.
-
Bioinformatic Analysis: Utilize bioinformatic tools to identify potential Glucocorticoid Response Elements (GREs) in the promoter regions of differentially expressed genes. Genes lacking GREs but still showing regulation may be indirect or off-target.
Data Presentation
Table 1: Relative Binding Affinity of Various Corticosteroids for Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors
| Corticosteroid | Relative Binding Affinity for GR (Dexamethasone = 100) | Relative Binding Affinity for MR (Aldosterone = 100) | Selectivity Ratio (GR/MR) |
| Dexamethasone (B1670325) | 100 | 7.5 | 13.3 |
| Prednisolone | 19.6 | 28.5 | 0.7 |
| Fluticasone Propionate | 1800 | 18 | 100 |
| Budesonide | 935 | 27 | 34.6 |
| This compound | Data not available in a direct comparative study | Known to have erratic mineralocorticoid activity | Data not available |
Note: The binding affinities of different corticosteroids can vary between studies. This table presents a compilation of data from multiple sources for illustrative purposes. A direct comparative study including this compound is needed for precise quantitative comparison.
Experimental Protocols
Protocol 1: Competitive Binding Assay for Glucocorticoid Receptor
This protocol is adapted from commercially available fluorescence polarization-based competitor assay kits.
Objective: To determine the relative binding affinity (IC50) of this compound for the human Glucocorticoid Receptor (GR).
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay buffer
-
This compound
-
Unlabeled dexamethasone (as a positive control)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and the positive control (dexamethasone) in the assay buffer.
-
In a microplate, add the diluted compounds.
-
Add the fluorescently labeled glucocorticoid ligand to all wells.
-
Add the recombinant GR to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The binding of the fluorescent ligand to the GR results in a high polarization value. Unlabeled ligands (this compound or dexamethasone) compete for binding, leading to a decrease in polarization. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Whole-Transcriptome Analysis (RNA-Seq) to Identify Off-Target Effects
Objective: To identify genes that are differentially expressed in response to this compound treatment in an off-target manner.
Procedure:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control group. For distinguishing direct from indirect effects, a time-course experiment is recommended.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Off-Target Identification: To identify potential off-target genes, compare the list of differentially expressed genes with a list of known GR target genes or perform the experiment in GR-knockout cells. Genes that are regulated by this compound independently of GR are considered off-targets.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinases and protein phosphorylation as regulators of steroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fluprednisolone-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Fluprednisolone-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties.[1] It is approximately 2.5 times more potent than Prednisolone.[1] Like other glucocorticoids, this compound can induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death), especially in lymphoid cell lines. This is a key mechanism for its therapeutic use in treating hematological malignancies. The cytotoxic effect is mediated by the glucocorticoid receptor, leading to changes in the expression of genes that regulate apoptosis.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is primarily mediated by the intrinsic apoptosis pathway. This process involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[1][2] This shift in balance leads to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and -3), ultimately leading to cell death.[3][4][5]
Q3: Can this compound-induced cytotoxicity be minimized?
Yes, in many cases, the cytotoxic effects of this compound can be mitigated. Strategies primarily focus on counteracting the downstream effects of glucocorticoid receptor activation, such as oxidative stress and endoplasmic reticulum (ER) stress.
Q4: What are some potential agents to minimize this compound cytotoxicity?
Two promising strategies involve the co-administration of:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which can help reduce the levels of reactive oxygen species (ROS) generated during this compound treatment.[6][7][8]
-
Salubrinal: An inhibitor of eIF2α dephosphorylation, which helps to alleviate ER stress and its pro-apoptotic signaling.[9][10][11]
Q5: How do I know if my cell line is sensitive to this compound?
The sensitivity of a cell line to this compound can be determined by performing a dose-response experiment and calculating the IC50 value (the concentration of the drug that inhibits 50% of cell viability). Cell lines of lymphoid origin are generally more sensitive.
Troubleshooting Guides
Problem 1: Excessive cell death observed at desired therapeutic/experimental concentration of this compound.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Perform a dose-response curve to determine the precise IC50 value for your specific cell line and passage number. Consider using a lower concentration of this compound if compatible with your experimental goals.
-
-
Possible Cause 2: Oxidative stress.
-
Solution: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). See the detailed protocol below.
-
-
Possible Cause 3: Endoplasmic Reticulum (ER) stress.
-
Solution: Co-treat your cells with an ER stress inhibitor like Salubrinal. See the detailed protocol below.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in cell density or growth phase.
-
Solution: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light.
-
-
Possible Cause 3: this compound is a P-glycoprotein (P-gp) substrate.
-
Solution: Be aware that some cell lines may develop resistance by overexpressing efflux pumps like P-gp.[12] Consider using P-gp inhibitors if this is a suspected issue, though this may also potentiate cytotoxicity.
-
Quantitative Data
Table 1: Representative IC50 Values for Glucocorticoids in Various Cell Lines
| Glucocorticoid | Cell Line | IC50 Value | Reference |
| Prednisolone | Nalm-6 (ALL) | 72.7 µM (48h) | [13] |
| Prednisolone | REH (ALL) | > 1000 µM (48h) | [13] |
| Prednisolone | ALL Blasts (median) | 3 x 10⁻⁴ M | [9] |
| Prednisolone | CLL Blasts (median) | 10⁻⁵ M | [9] |
| Dexamethasone | B-lineage ALL (median) | 7.5 nmol/L | [14] |
Note: Specific IC50 values for this compound are not widely reported in the literature. As this compound is approximately 2.5 times more potent than Prednisolone, it is recommended to perform a dose-response analysis to determine the precise IC50 for your cell line of interest.
Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes the use of NAC to reduce this compound-induced cytotoxicity by counteracting oxidative stress.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase during treatment.
-
NAC Pre-treatment (Optional but Recommended): Approximately 1-2 hours before adding this compound, replace the medium with fresh medium containing the desired concentration of NAC (a typical starting range is 1-10 mM).[7][8]
-
This compound Treatment: Add this compound to the wells to achieve the desired final concentrations. Include wells with this compound alone, NAC alone, and no treatment as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Protocol 2: Co-treatment with Salubrinal to Alleviate ER Stress
This protocol outlines the use of Salubrinal to protect cells from this compound-induced apoptosis by inhibiting ER stress.
Materials:
-
This compound
-
Salubrinal
-
Cell culture medium
-
96-well plates
-
Apoptosis assay kit (e.g., Caspase-3/7 activity assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Salubrinal Pre-treatment: Pre-treat cells with Salubrinal (a typical starting concentration is 10-50 µM) for 1-2 hours before the addition of this compound.[10][11][15]
-
This compound Treatment: Add this compound to the desired final concentrations. Include appropriate controls (this compound alone, Salubrinal alone, and untreated).
-
Incubation: Incubate for the desired duration.
-
Apoptosis Assessment: Measure apoptosis using a caspase activity assay or another suitable method.
-
Data Analysis: Compare the levels of apoptosis in cells treated with this compound alone versus those co-treated with Salubrinal.
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Generation using DCFDA
This protocol describes how to measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[6][11][16]
Materials:
-
This compound
-
DCFDA (or H2DCFDA)
-
Cell culture medium (phenol red-free recommended)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
This compound Treatment: Treat cells with this compound for the desired time. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Staining:
-
Prepare a fresh working solution of DCFDA (typically 10-25 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with 1x PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFDA solution and wash the cells once with 1x PBS.
-
Fluorescence Measurement: Add 1x PBS or phenol (B47542) red-free medium to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold change in ROS production.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
- 3. Mitochondrial maintenance as a novel target for treating steroid-induced osteonecrosis of femoral head: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yenepoya.res.in [yenepoya.res.in]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effects of glucocorticoid on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. Experimental Evidence Shows Salubrinal, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Fluprednisolone treatment time for optimal gene repression
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Fluprednisolone treatment time for effective gene repression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of gene repression by this compound?
A1: this compound, a synthetic glucocorticoid, mediates gene repression primarily through a process called transrepression.[1] After entering the cell, it binds to the cytoplasmic Glucocorticoid Receptor (GR).[2] This ligand-receptor complex then translocates to the nucleus.[3] In the nucleus, instead of directly binding to DNA, the GR complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1.[4] This interference prevents these factors from activating the transcription of their target inflammatory genes, leading to gene repression.[1]
Q2: What is a typical starting point for this compound treatment time to observe gene repression?
A2: The onset of gene expression changes can occur within minutes to hours.[5] However, significant transcriptomic responses to glucocorticoids often become more apparent after 4 to 6 hours of treatment.[6] A common starting point for a time-course experiment is to collect samples at 0, 2, 4, 8, 12, and 24 hours after treatment to capture the full dynamic range of the response. The optimal time can vary significantly based on the cell type, the specific target gene, and this compound concentration.[6]
Q3: How do I design a time-course experiment to find the optimal treatment duration?
A3: A well-designed time-course experiment is crucial for determining the optimal treatment time. The experiment should involve treating your target cells with a fixed concentration of this compound and harvesting cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).[7] Gene expression is then quantified at each point using a method like quantitative PCR (qPCR). The time point showing the maximum level of gene repression is considered optimal for your specific experimental conditions. It is also important to include appropriate vehicle controls for each time point.
Q4: Can this compound treatment lead to both gene repression and activation?
A4: Yes. The Glucocorticoid Receptor (GR) can mediate both gene repression (transrepression) and gene activation (transactivation).[1][8] While transrepression is often associated with anti-inflammatory effects, transactivation involves the GR dimer binding directly to Glucocorticoid Response Elements (GREs) on DNA, which typically activates the transcription of target genes.[9][10] Some of these activated genes can themselves be anti-inflammatory proteins or transcription factors, contributing indirectly to the overall repressive effect.[8]
Glucocorticoid Receptor (GR) Signaling Pathway for Transrepression
Below is a diagram illustrating the key steps in this compound-mediated gene repression.
Troubleshooting Guide
| Problem / Observation | Possible Causes | Recommended Actions |
| No gene repression observed at any time point. | 1. Inactive Compound: this compound degraded due to improper storage. 2. Cell Resistance: The cell line may have low GR expression or be resistant to glucocorticoids. 3. Suboptimal Concentration: The concentration of this compound used may be too low. | 1. Use a fresh, properly stored stock of this compound. 2. Verify GR expression in your cell line via Western blot or qPCR. Consider using a different, more sensitive cell line. 3. Perform a dose-response experiment to determine the optimal concentration before conducting a time-course study. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Pipetting Errors: Inaccurate addition of this compound or reagents. 3. Serum Glucocorticoids: Endogenous hormones in standard fetal bovine serum (FBS) can interfere with the experiment.[11] | 1. Ensure a homogenous single-cell suspension and consistent seeding density across all wells/plates.[11] 2. Use calibrated pipettes and careful technique. Prepare a master mix for treatments where possible. 3. Switch to charcoal-stripped FBS to eliminate confounding effects from endogenous glucocorticoids.[11] |
| Gene repression is observed at early time points but lost at later time points. | 1. Compound Metabolism: Cells may metabolize this compound over time, reducing its effective concentration. 2. Cellular Adaptation: Cells may activate compensatory signaling pathways that counteract the repressive effects. | 1. Consider replacing the media with fresh this compound-containing media for longer incubation periods. 2. Focus on earlier time points where maximal repression is observed. This is likely the most direct and relevant effect. |
| Significant cell death or changes in morphology at later time points. | 1. Cytotoxicity: Prolonged exposure or high concentrations of this compound can be toxic to some cell types.[9] | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your time-course experiment. 2. If toxicity is observed, use a lower concentration of this compound or focus on shorter treatment durations. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Gene Repression
This protocol outlines the steps to determine the optimal treatment time of this compound for repressing a target gene.
1. Cell Seeding:
-
Culture your cells of interest under standard conditions.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours. If using serum, it is highly recommended to use charcoal-stripped FBS.[11]
2. This compound Treatment:
-
Prepare a working stock of this compound at the desired final concentration in your cell culture medium.
-
At time zero (T=0), harvest the first set of untreated cells. This will serve as your baseline control.
-
For the remaining plates, replace the medium with the this compound-containing medium. Also, include a vehicle control (e.g., DMSO) group.
-
Incubate the cells and proceed to harvest at various time points (e.g., 2, 4, 8, 12, 24 hours).
3. Cell Lysis and RNA Extraction:
-
At each designated time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Extract total RNA according to the manufacturer's protocol. Ensure high-quality RNA by checking the A260/A280 ratio (should be ~2.0).
4. cDNA Synthesis and Quantitative PCR (qPCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions using a SYBR Green or probe-based master mix.[12][13] Include primers for your gene of interest and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument. Include a no-template control to check for contamination.[14]
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.[15]
-
Normalize the Ct value of your gene of interest to the reference gene (ΔCt = Ct_gene - Ct_reference).
-
Calculate the fold change in gene expression relative to the T=0 control using the 2-ΔΔCt method.
-
Plot the fold change against the treatment time to identify the point of maximal repression.
Workflow and Data Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the time-course experiment.
Hypothetical Time-Course Data
The table below presents hypothetical data from a time-course experiment designed to find the optimal repression time for an inflammatory gene, IL-6.
| Treatment Time (Hours) | Normalized Fold Change in IL-6 mRNA (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.08 |
| 2 | 0.65 ± 0.05 |
| 4 | 0.32 ± 0.04 |
| 8 | 0.15 ± 0.03 |
| 12 | 0.18 ± 0.04 |
| 24 | 0.25 ± 0.06 |
In this example, the optimal gene repression is observed at the 8-hour time point.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting experiments where no gene repression is observed.
References
- 1. reveragen.com [reveragen.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nellev.github.io [nellev.github.io]
- 8. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 9. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Variability in Fluprednisolone Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fluprednisolone. Our goal is to help you achieve more consistent and reliable results by providing detailed protocols, quantitative data, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, a stock solution can be made by dissolving this compound in DMSO at a concentration of 27.5 mg/mL (72.67 mM).[1] Sonication may be required to fully dissolve the compound.[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced artifacts.[1]
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for up to one year.[1] For short-term use (within a week), aliquots can be stored at 4°C.[1]
Q3: My this compound IC50 values are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to alterations in cellular characteristics and responses to stimuli.
-
Compound Solubility: Visually inspect your diluted this compound solutions for any signs of precipitation. Poor solubility at the tested concentrations will lead to inaccurate effective concentrations.
-
Serum Effects: Endogenous glucocorticoids present in standard fetal bovine serum (FBS) can interfere with your experiment. It is highly recommended to use charcoal-stripped FBS to eliminate this background signaling.
-
Assay Variability: Minor variations in incubation times, reagent concentrations, and pipetting accuracy can introduce significant variability. Standardize your protocols and calibrate your equipment regularly.
Q4: I am observing unexpected or off-target effects in my experiments. How can I investigate this?
A4: Glucocorticoids can have complex and sometimes paradoxical effects. To investigate unexpected results:
-
Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., from picomolar to micromolar) to identify any biphasic or U-shaped dose-response curves.
-
GR Antagonist: Co-treat your cells with this compound and a known glucocorticoid receptor (GR) antagonist, such as mifepristone. If the unexpected effect is blocked, it is likely mediated through the GR.
-
Off-Target Profiling: If the effect is not blocked by a GR antagonist, consider screening this compound against a panel of other nuclear receptors and kinases to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the stock solution or diluted working solutions.
-
Inconsistent results and high variability in dose-response curves.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. This compound is sparingly soluble in alcohol, methanol, and ethyl acetate, and slightly soluble in chloroform (B151607) and ether.[2] DMSO is a good choice for preparing high-concentration stock solutions.[1]
-
Sonication: If the compound does not fully dissolve, sonication can aid in dissolution.[1]
-
Warming: Gentle warming can also help, but be cautious of potential degradation at high temperatures.
-
Final Solvent Concentration: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low enough to maintain solubility and avoid cellular toxicity.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.
Quantitative Data: this compound Solubility
| Solvent | Solubility | Temperature |
| DMSO | 27.5 mg/mL (72.67 mM) | Room Temperature |
| Ethanol | Sparingly Soluble | Room Temperature |
| Methanol | Sparingly Soluble | Room Temperature |
| Water | Very Slightly Soluble | Room Temperature |
Issue 2: Inconsistent In Vitro Potency (e.g., NF-κB Inhibition Assay)
Symptoms:
-
Variable IC50 values for the inhibition of pro-inflammatory markers like NF-κB.
-
Difficulty in reproducing results from previous experiments or literature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number (avoid high passage numbers), and media composition.[3]
-
Eliminate Endogenous Glucocorticoids: Use charcoal-stripped fetal bovine serum to remove interfering steroids from your cell culture medium.[3]
-
Confirm Compound Integrity: Ensure your this compound stock is not degraded. If in doubt, use a fresh vial or lot. Visually inspect for precipitation at each dilution step.
-
Optimize Assay Conditions: Standardize incubation times, reagent concentrations, and ensure accurate pipetting.
-
Consistent Data Analysis: Use a consistent method for data normalization and curve fitting to calculate IC50 values.
Experimental Protocol: NF-κB Reporter Assay
This protocol provides a general framework for assessing this compound's ability to inhibit NF-κB signaling.
Materials:
-
A549 cells (or other suitable cell line) stably expressing an NF-κB-driven luciferase reporter gene.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TNF-α (or other NF-κB stimulus).
-
Dual-luciferase reporter assay system.
-
White, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 7,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (e.g., 2,000 IU/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each this compound concentration.
Issue 3: Variability in Gene Expression Analysis (qPCR)
Symptoms:
-
Inconsistent upregulation or downregulation of glucocorticoid-responsive genes (e.g., GILZ, FKBP5).
-
High variability between technical or biological replicates.
Troubleshooting Steps:
-
RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis. Check RNA integrity using a Bioanalyzer or similar method.
-
Primer/Probe Design: Use validated primers and probes for your target genes. Ensure they are specific and efficient.
-
Reverse Transcription Consistency: Perform the reverse transcription step consistently for all samples.
-
qPCR Optimization: Optimize the qPCR reaction conditions, including annealing temperature and primer concentrations.
-
Reference Gene Stability: Use a stable reference gene for normalization that is not affected by glucocorticoid treatment in your experimental system.
Experimental Protocol: qPCR for Glucocorticoid-Responsive Genes
Materials:
-
Treated cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Validated primers for target genes (e.g., GILZ, FKBP5) and a reference gene.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA according to the kit manufacturers' instructions.
-
qPCR: Perform qPCR using your validated primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Visualizing the Mechanism: The Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified glucocorticoid receptor signaling pathway.
This diagram illustrates the primary mechanism of action for this compound. Upon entering the cell, it binds to the cytosolic glucocorticoid receptor (GR), which is in a complex with heat shock proteins (Hsp). This binding causes a conformational change, leading to the dissociation of the Hsp proteins. The activated GR then translocates to the nucleus, where it can dimerize and bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. Additionally, activated GR can interact with other transcription factors, such as NF-κB, to inhibit their activity, which is a key mechanism of its anti-inflammatory effects.
By understanding these potential sources of variability and implementing standardized protocols, researchers can enhance the reproducibility and reliability of their experimental data when working with this compound.
References
Fluprednisolone assay interference from serum components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interference from serum components in fluprednisolone assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound immunoassays?
A1: Interference in this compound immunoassays can stem from various endogenous and exogenous substances within the serum sample. The most common sources include:
-
Cross-reactivity from structurally similar steroids: Due to the structural similarity of this compound to other corticosteroids, both endogenous (e.g., cortisol, cortisone) and synthetic (e.g., prednisolone, methylprednisolone, dexamethasone), antibodies used in the immunoassay may bind to these related compounds, leading to falsely elevated results.[1][2][3][4]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, creating a "bridge" between the capture and detection antibodies, which results in a false-positive signal.[5][6][7]
-
Human Anti-Animal Antibodies (HAAA): Similar to heterophile antibodies, HAAAs can develop in individuals who have been exposed to animal-derived products and can interfere with immunoassay components.[5][7]
-
Rheumatoid Factor (RF): RF is an autoantibody that can bind to the Fc region of the antibodies used in the assay, causing interference.[6]
-
Endogenous Binding Proteins: Natural binding proteins in serum can interfere with the assay's antibody-antigen interaction.[8][9]
Q2: My this compound measurements via LC-MS/MS are inconsistent. What could be the cause?
A2: Inconsistent results in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often due to "matrix effects."[10][11] These effects arise from co-eluting endogenous components from the serum matrix that can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[10][11] Common sources of matrix effects include phospholipids, salts, and proteins.[11] In some cases, matrix components can even alter the retention time and peak shape of the analyte.[10]
Q3: How can I identify the type of interference affecting my this compound assay?
A3: Identifying the source of interference requires a systematic approach. The following workflow can help pinpoint the issue:
Troubleshooting Guides
Issue 1: Falsely Elevated Results in Immunoassays
Potential Cause: Cross-reactivity with other steroids is a significant concern in immunoassays for this compound. The structural similarities between corticosteroids can lead to the assay antibody recognizing and binding to compounds other than this compound.
Mitigation Strategies:
-
Sample Pre-treatment: Implement an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to separate this compound from more polar or non-polar interfering steroids before analysis.[5]
-
Use of Blocking Agents: Incorporate blocking agents into the assay buffer to minimize non-specific binding.[7] Commercial blockers are available that can reduce interference from heterophile antibodies.[6]
-
Confirmation with a Different Method: When immunoassay results are unexpectedly high or do not align with the clinical picture, it is advisable to re-analyze the samples using a more specific method like LC-MS/MS.[12]
Quantitative Data on Cross-Reactivity:
While specific cross-reactivity data for this compound assays is not always available in the literature, data from cortisol immunoassays can provide an indication of potential cross-reactants due to structural similarities.
| Interfering Compound | % Cross-Reactivity in a Cortisol Immunoassay | Potential for Interference |
| Prednisolone | High | High |
| 6-Methylprednisolone | High | High |
| 21-Deoxycortisol | High | High in certain disease states |
| 11-Deoxycortisol | Moderate | Moderate |
| Fludrocortisone | Moderate | Moderate |
This table is a summary of findings for cortisol immunoassays and suggests potential cross-reactants for this compound assays based on structural similarity.[1][2]
Issue 2: Poor Reproducibility and Inaccuracy in LC-MS/MS Assays
Potential Cause: Matrix effects from endogenous serum components are a primary cause of poor data quality in LC-MS/MS analyses. These effects can vary between different patient samples, leading to inconsistent results.
Mitigation Strategies:
-
Improved Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient or using a different type of chromatography column.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects. The SIL-IS will be affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate correction.[13]
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Extraction Spiking
This method quantifies the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (if used) into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Process blank serum samples through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank serum before starting the sample preparation procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[11]
-
Protocol 2: Dilution Linearity Test for Immunoassays
This test helps to detect interference from factors like heterophile antibodies.
-
Select a patient sample with a high concentration of this compound.
-
Serially dilute the sample with a sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measure the this compound concentration in each dilution.
-
Calculate the "corrected" concentration for each dilution by multiplying the measured value by the dilution factor.
-
Assess Linearity: If no interference is present, the corrected concentrations should be consistent across all dilutions. A significant deviation from linearity suggests the presence of an interfering substance.[14]
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. candor-bioscience.de [candor-bioscience.de]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gertitashkomd.com [gertitashkomd.com]
- 13. researchgate.net [researchgate.net]
- 14. Interference in ELISA [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Fluprednisolone stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Fluprednisolone stock solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for corticosteroids.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[1]
Q2: What are the optimal temperatures for short-term and long-term storage of this compound stock solutions?
A2: For short-term storage, lasting days to weeks, it is recommended to store this compound stock solutions at 4°C.[1] For long-term storage, spanning months to years, the stock solution should be stored at -20°C or -80°C.[1]
Q3: How can I prevent degradation of my this compound stock solution during storage?
A3: To minimize degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. This helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[1] Additionally, protecting the solution from light is recommended as light exposure can lead to photodegradation.
Q4: What are the common degradation pathways for this compound?
A4: While specific studies on this compound are limited, corticosteroids with similar structures, such as prednisolone (B192156), are known to degrade via hydrolysis and oxidation.[2] Hydrolysis can occur at the ester linkage if applicable, and oxidation can affect various parts of the steroid structure. Forced degradation studies on related compounds have shown that they are susceptible to degradation under acidic, alkaline, and oxidative conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. "Solvent shock" from rapid dilution of a concentrated DMSO stock into an aqueous solution. | - Pre-warm the aqueous medium to 37°C before adding the stock solution. - Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing. - Prepare an intermediate dilution in the aqueous medium before making the final dilution. |
| Inconsistent or unexpected experimental results | Degradation of the this compound stock solution due to improper storage or handling. Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution from solid this compound. - Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. - Always use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. |
| Change in color or appearance of the stock solution | Potential degradation of the compound or contamination. | - Discard the solution and prepare a fresh stock. - Ensure that the solvent used is of high purity and anhydrous. - Store the stock solution in a tightly sealed container to prevent absorption of moisture. |
Quantitative Data Summary
| Storage Condition | Solvent | Duration | Recommendation |
| Short-Term | DMSO | Days to Weeks | 4°C[1] |
| Long-Term | DMSO | Months | -20°C[1] |
| Long-Term (extended) | DMSO | Months to Years | -80°C[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
On an analytical balance, weigh out the desired amount of this compound. The molecular weight of this compound is 378.44 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 3.78 mg of this compound.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.78 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Quality Control of this compound Stock Solution by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound stock solution. Method optimization and validation are required for specific applications.
Materials and Equipment:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
0.22 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Dilute a small aliquot of the this compound stock solution with the initial mobile phase composition to a suitable concentration for UV detection (e.g., 10-50 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity of the stock solution can be estimated by the relative area of the main this compound peak compared to the total area of all peaks. A single, sharp peak is indicative of high purity. The appearance of additional peaks may suggest the presence of impurities or degradation products.
Mandatory Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound solution precipitation.
References
Improving the reproducibility of Fluprednisolone-based assays
Welcome to the technical support center for Fluprednisolone-based assays. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
General FAQs and Troubleshooting
This section addresses broad issues that can affect the reproducibility of any this compound-based assay.
Q1: What is this compound and how does it work?
This compound is a synthetic glucocorticoid, a type of corticosteroid, with potent anti-inflammatory properties.[1][2] Its mechanism of action involves binding to intracellular glucocorticoid receptors (GR). This hormone-receptor complex then moves to the cell nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modifies the transcription of target genes, typically suppressing the expression of pro-inflammatory proteins and increasing the expression of anti-inflammatory proteins.[3][4][5]
References
- 1. CAS 53-34-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
Selecting the appropriate control for Fluprednisolone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluprednisolone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic glucocorticoid that exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1][2][3] Upon binding, the GR, which is typically held in the cytoplasm in a complex with heat shock proteins (HSPs), undergoes a conformational change.[1][2][4] This causes the dissociation of HSPs and allows the activated GR-Fluprednisolone complex to translocate to the nucleus.[1][2][4] In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5] This results in the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines and mediators.[1]
Q2: What are the appropriate controls to include in my in vitro this compound experiments?
To ensure the validity of your in vitro experiments with this compound, it is crucial to include a set of well-defined controls. The following table outlines the recommended controls, their purpose, and typical examples.
| Control Type | Purpose | Examples | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | The solvent used for the this compound stock solution (e.g., DMSO, ethanol) at the same final concentration used in the experimental wells.[6] | No significant effect on the readouts compared to the negative control. |
| Negative Control | To establish a baseline for the experimental system in the absence of any treatment. | Untreated cells or cells treated with culture medium only. | Represents the basal level of the measured parameter (e.g., gene expression, cell viability). |
| Positive Control | To confirm that the experimental system is responsive to glucocorticoid treatment and to provide a reference for the magnitude of the effect. | A well-characterized glucocorticoid with known activity, such as Dexamethasone.[7][8] | A measurable and significant change in the desired readout (e.g., increased expression of GR target genes, decreased cell viability in sensitive cell lines). |
| GR Antagonist Control | To demonstrate that the observed effects of this compound are specifically mediated through the glucocorticoid receptor. | A GR antagonist, such as RU-486 (Mifepristone). | The effects of this compound should be blocked or significantly reduced in the presence of the antagonist. |
Q3: What controls are necessary for in vivo studies with this compound?
For in vivo animal studies, a similar set of controls is essential for accurate data interpretation.
| Control Type | Purpose | Examples | Expected Outcome |
| Vehicle Control | To account for any physiological effects of the vehicle used to administer this compound. | The vehicle used for drug formulation (e.g., saline, corn oil, DMSO diluted in PBS).[9] | No significant therapeutic effect on the disease model. |
| Negative Control | To establish the baseline characteristics of the animal model without any intervention. | Healthy, untreated animals or animals with the induced disease model that receive no treatment. | Represents the normal physiological state or the full manifestation of the disease phenotype. |
| Positive Control | To validate the animal model and to compare the efficacy of this compound against a standard treatment. | A clinically relevant anti-inflammatory drug, such as a non-steroidal anti-inflammatory drug (NSAID) or another potent glucocorticoid like Dexamethasone. | A significant and known therapeutic effect in the animal model. |
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Low or no observable effect of this compound.
-
Possible Cause: Incorrect dosage, degradation of the compound, or low expression of the glucocorticoid receptor (GR) in the cell line.
-
Troubleshooting Steps:
-
Verify Compound Activity: Test a range of this compound concentrations to determine the optimal dose. Ensure the stock solution is fresh and has been stored correctly to prevent degradation.
-
Confirm GR Expression: Check the expression level of GR in your cell line using Western blot or qPCR. If GR expression is low, consider using a different cell line known to be responsive to glucocorticoids.
-
Optimize Treatment Time: The time required to observe an effect can vary depending on the endpoint being measured. Perform a time-course experiment to identify the optimal treatment duration.
-
Problem 2: High background or non-specific effects.
-
Possible Cause: Off-target effects of this compound, or issues with the experimental assay.
-
Troubleshooting Steps:
-
Include a GR Antagonist: Use a GR antagonist like RU-486 to confirm that the observed effects are GR-mediated.[10] If the effect persists in the presence of the antagonist, it may be an off-target effect.
-
Optimize Assay Conditions: For assays like Western blotting, ensure proper blocking and antibody dilutions to minimize background. For qPCR, perform a melt curve analysis to check for non-specific amplification.
-
Check for Vehicle Effects: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity or other non-specific effects.[6]
-
In Vivo Experimentation
Problem 1: High variability in animal responses.
-
Possible Cause: Inconsistent drug administration, animal-to-animal variation, or issues with the disease model.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and technique of this compound administration are consistent across all animals.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Refine the Disease Model: Ensure the disease model is robust and produces a consistent phenotype.
-
Problem 2: Unexpected side effects or toxicity.
-
Possible Cause: The dose of this compound is too high, or the vehicle is causing adverse reactions.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Determine the therapeutic window of this compound in your animal model to identify a dose that is effective without causing significant toxicity.
-
Evaluate the Vehicle: Administer the vehicle alone to a group of animals to ensure it is well-tolerated and does not cause any adverse effects.
-
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| Nalm-6 (ALL) | Prednisolone | 72.7 | [11] |
| REH (ALL) | Prednisolone | > 1000 | [11] |
| CEM | Dexamethasone | ~0.1 | [12] |
Table 2: In Vitro Glucocorticoid Receptor Nuclear Translocation
| Treatment | Fold Increase in Nuclear GR (vs. Vehicle) | Reference |
| Dexamethasone (0.1 µM) | ~1.7 | [13] |
| RU-486 (0.4 µM) | ~1.7 | [13] |
Table 3: In Vitro qPCR Analysis of GR Target Gene Expression
| Target Gene | Treatment | Fold Change (vs. Vehicle) | Reference |
| GILZ | Dexamethasone (1 µM) | Positive | [14][15] |
| FKBP5 | Dexamethasone (1 µM) | Positive | [14] |
| IL1R2 | Dexamethasone (1 µM) | Positive | [14] |
| p21CIP1 | Dexamethasone | -2.9 | [16] |
| Mdk | Dexamethasone | +6.0 | [16] |
Detailed Methodologies
Western Blot for GR Nuclear Translocation
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, vehicle, and controls for the desired time.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions using a subcellular fractionation kit or a method like the REAP protocol.[17]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the glucocorticoid receptor. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the nuclear GR signal to a nuclear loading control (e.g., Histone H3 or Lamin B1) and the cytoplasmic GR signal to a cytoplasmic loading control (e.g., GAPDH or α-tubulin).[13][18]
Quantitative PCR (qPCR) for Target Gene Expression
-
Cell Culture and Treatment: Treat cells with this compound and controls as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard method like Trizol extraction.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target gene(s) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The fold change is calculated relative to the vehicle-treated control group.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound and controls to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. An ex vivo RT-qPCR-based assay for human peripheral leukocyte responsiveness to glucocorticoids in surgically induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Do Corticosteroid Receptor mRNA Levels Predict the Expression of Their Target Genes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of glucocorticoid-regulated genes that control cell proliferation during murine respiratory development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impaired nuclear translocation of glucocorticoid receptors: novel findings from psoriatic epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Mitigating the mineralocorticoid effects of Fluprednisolone in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fluprednisolone in vivo and encountering its mineralocorticoid side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mineralocorticoid effects of this compound observed in vivo?
A1: this compound, like other corticosteroids, can bind to and activate the mineralocorticoid receptor (MR) in addition to its primary target, the glucocorticoid receptor (GR).[1][2][3] This off-target activation can lead to a syndrome known as pseudohyperaldosteronism, characterized by:
-
Sodium and Water Retention: Leading to fluid retention (edema) and an increase in blood volume.[4][5]
-
Hypertension: Elevated blood pressure resulting from increased blood volume and vascular sensitivity.[6][7]
-
Hypokalemia: Increased excretion of potassium in the urine, leading to low potassium levels in the blood.[4][8]
-
Metabolic Alkalosis: A disturbance in the body's acid-base balance.[8]
These effects are mediated by the MR in tissues like the kidney's distal tubules, where it promotes sodium reabsorption and potassium excretion.[5]
Q2: How can I mitigate these mineralocorticoid effects in my animal model?
A2: The most effective strategy is the co-administration of a mineralocorticoid receptor (MR) antagonist. These drugs selectively block the MR, preventing this compound from activating it, while allowing it to exert its desired anti-inflammatory effects through the GR.
Commonly used MR antagonists in preclinical research include:
-
Eplerenone: A selective MR antagonist with fewer side effects related to androgen and progesterone (B1679170) receptors compared to spironolactone.[10][11][12]
By blocking the MR, these antagonists can prevent or reverse the hypertension, sodium retention, and potassium wasting associated with this compound administration.[10][12][13]
Signaling Pathway Overview
The diagram below illustrates the dual action of this compound on both glucocorticoid and mineralocorticoid receptors and the mechanism of mitigation by an MR antagonist.
Caption: Dual activation pathways of this compound and mitigation by an MR antagonist.
Troubleshooting Guides
Problem 1: Animals treated with this compound are showing significant weight gain and hypertension.
| Possible Cause | Troubleshooting Step |
| 1. Unmitigated Mineralocorticoid Activity | This is the most likely cause. The observed effects are classic signs of MR activation leading to sodium and water retention. |
| Solution: Implement a co-treatment protocol with a mineralocorticoid receptor antagonist like Spironolactone or Eplerenone. Start with established literature doses and optimize as needed for your model. | |
| 2. Incorrect Dosing of this compound | The dose may be too high, exacerbating the mineralocorticoid side effects. |
| Solution: Review the literature for the appropriate dose range for the desired glucocorticoid effect in your specific animal model and indication. Consider a dose-response study to find the minimum effective dose. | |
| 3. Diet Composition | High sodium content in the animal diet can worsen fluid retention and hypertension when a corticosteroid is administered. |
| Solution: Ensure animals are on a standard diet with controlled sodium content. Avoid high-sodium feeds or supplements unless required by the experimental design. |
Problem 2: Co-administration of an MR antagonist is not fully preventing hypokalemia.
| Possible Cause | Troubleshooting Step |
| 1. Insufficient Dose of MR Antagonist | The dose of the antagonist may not be high enough to completely block the MR activation caused by the this compound dose being used. |
| Solution: Increase the dose of the MR antagonist (e.g., Spironolactone). Perform a dose-response experiment to find the optimal ratio of antagonist to this compound that normalizes plasma potassium levels. | |
| 2. Pharmacokinetic Mismatch | The half-life and dosing frequency of the MR antagonist may not align with that of this compound, leading to periods of incomplete MR blockade. |
| Solution: Review the pharmacokinetic profiles of both drugs. Adjust the dosing frequency of the MR antagonist to ensure consistent receptor blockade throughout the treatment period. | |
| 3. Analytical Error | The method for measuring plasma potassium may be inaccurate. |
| Solution: Calibrate your electrolyte analyzer according to the manufacturer's instructions. Run quality control samples to ensure the accuracy and precision of your measurements. |
Experimental Protocols & Data
Protocol: In Vivo Assessment of Mineralocorticoid Effect Mitigation
This protocol outlines a typical experiment in a rodent model (e.g., Sprague-Dawley rat) to quantify and mitigate this compound-induced mineralocorticoid effects.
Caption: Experimental workflow for assessing mitigation of mineralocorticoid effects.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Metabolic cages for urine collection, standard 12h light/dark cycle, ad libitum access to standard chow and water.
2. Treatment Groups (Example):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage (PO).
-
Group 2 (this compound): this compound (e.g., 1 mg/kg/day, PO).
-
Group 3 (Mitigation): this compound (1 mg/kg/day, PO) + Spironolactone (e.g., 20 mg/kg/day, PO).
3. Key Procedures & Measurements:
-
Blood Pressure: Measured non-invasively via the tail-cuff method at baseline and weekly thereafter.
-
Metabolic Cage Study: Animals are housed in metabolic cages for 24 hours at baseline and at the end of the study to collect urine.
-
Sample Collection: At termination, collect terminal blood via cardiac puncture (for plasma) and urine from the metabolic cage study.
-
Biochemical Analysis:
-
Measure plasma and urine sodium (Na+) and potassium (K+) concentrations using an electrolyte analyzer.
-
Measure plasma renin activity (PRA) or aldosterone (B195564) levels via ELISA or RIA as a marker of MR activation.[14] A suppressed renin level is indicative of mineralocorticoid excess.[8]
-
Data Presentation: Expected Outcomes
The following table summarizes hypothetical quantitative data from the described experiment, illustrating successful mitigation.
| Parameter | Group 1: Vehicle | Group 2: this compound | Group 3: this compound + Spironolactone |
| Change in Systolic BP (mmHg) | +2 ± 3 | +35 ± 5 | +5 ± 4# |
| Plasma K+ (mEq/L) | 4.5 ± 0.3 | 3.2 ± 0.4 | 4.3 ± 0.3# |
| Urinary Na+/K+ Ratio | 2.5 ± 0.5 | 0.8 ± 0.2 | 2.3 ± 0.6# |
| Plasma Renin Activity (ng/mL/h) | 1.0 ± 0.2 | 0.1 ± 0.05 | 0.9 ± 0.3# |
| *p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound |
References
- 1. droracle.ai [droracle.ai]
- 2. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 7. Clinical Question: How are glucocorticoids and mineralocorticoids different? – Pharm to Farm [info.umkc.edu]
- 8. Syndromes of Pseudo-Hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. mdpi.com [mdpi.com]
- 11. CONTRASTING EFFECTS OF EPLERENONE AND SPIRONOLACTONE ON ADRENAL CELL STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of eplerenone, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Plasma Renin Activity to Monitor Mineralocorticoid Treatment in Dogs with Primary Hypoadrenocorticism: Desoxycorticosterone Versus Fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Potency Analysis: Fluprednisolone vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic glucocorticoids, Dexamethasone is a well-established and potent anti-inflammatory agent. Fluprednisolone, another synthetic corticosteroid, is also utilized for its anti-inflammatory properties. This guide provides a comparative analysis of the in vitro potency of this compound and Dexamethasone, drawing upon available experimental data to inform research and drug development decisions. While direct comparative studies are limited, this guide synthesizes available data to provide an objective overview.
Quantitative Potency Comparison
| Compound | Assay Type | Metric | Value | Relative Potency Inference |
| Dexamethasone | Radioreceptor Assay | Relative Receptor Affinity (RRA) | 100 (Reference) | - |
| Lymphocyte Transformation Inhibition | Relative Potency | 24.7 (vs. Hydrocortisone=1) | Approximately 10 times more potent than Prednisolone in this assay.[1] | |
| NF-κB Inhibition Assay | IC50 | ~0.5 x 10-9 M | Highly potent inhibitor of the NF-κB pathway. | |
| This compound | Anti-inflammatory Effect | - | ~2.5 times the potency of Prednisolone | Based on its relationship with Prednisolone, this compound is inferred to be less potent than Dexamethasone. |
| Prednisolone | Lymphocyte Transformation Inhibition | Relative Potency | 2.43 (vs. Hydrocortisone=1) | - |
Note: The relative potency of Dexamethasone to Prednisolone can vary depending on the specific in vitro assay, with some studies suggesting a 5 to 7-fold greater potency for Dexamethasone on a weight-for-weight basis.[2]
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Once in the nucleus, the glucocorticoid-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.
References
A Comparative Analysis of the Anti-Inflammatory Efficacy of Fluprednisolone and Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two synthetic glucocorticoids, Fluprednisolone and Prednisolone. This document summarizes their relative potency, mechanisms of action, and the experimental frameworks used to evaluate their efficacy, supported by available data.
Quantitative Comparison of Anti-Inflammatory Potency
The primary differentiator between this compound and Prednisolone lies in their anti-inflammatory potency. While comprehensive head-to-head studies with detailed comparative data are limited in publicly available literature, established pharmacological data indicates a significant difference in their strength.
| Parameter | This compound | Prednisolone | Reference |
| Relative Potency | ~2.5x | 1x | |
| Equivalent Dose (approx.) | 2 mg | 5 mg | Based on relative potency calculation |
Note: The relative potency is a general measure. The exact therapeutic dose and efficacy can vary based on the specific inflammatory condition, route of administration, and individual patient factors.
Mechanism of Action: A Shared Pathway
Both this compound and Prednisolone are synthetic corticosteroids that exert their anti-inflammatory effects by mimicking the action of endogenous cortisol. Their mechanism is complex and involves both genomic and non-genomic pathways to modulate the inflammatory response.
As glucocorticoids, they passively diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins and the translocation of the activated steroid-GR complex into the nucleus.
Once in the nucleus, the complex influences gene transcription in two primary ways:
-
Transactivation: The steroid-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), a protein that inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: This is a crucial mechanism for their anti-inflammatory effect. The steroid-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting these factors, the production of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules is suppressed.
This multifaceted mechanism ultimately leads to reduced recruitment of immune cells to the site of inflammation, decreased vascular permeability, and suppression of the overall inflammatory cascade.
Experimental Protocols for Efficacy Evaluation
The anti-inflammatory efficacy of corticosteroids like this compound and Prednisolone is assessed through a variety of in vitro and in vivo experimental models.
In Vitro Assays
1. Pro-inflammatory Cytokine Inhibition Assay:
-
Objective: To measure the dose-dependent inhibition of pro-inflammatory cytokine production by immune cells.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, lymphocytes) are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
Treatment: The stimulated cells are treated with a range of concentrations of this compound and Prednisolone.
-
Quantification: After a defined incubation period, the concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The IC50 value (the concentration of the drug that inhibits cytokine production by 50%) is calculated for each corticosteroid to compare their potency.
-
2. NF-κB Inhibition Assay:
-
Objective: To determine the ability of the corticosteroids to inhibit the activation of the NF-κB signaling pathway.
-
Methodology:
-
Reporter Cell Line: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound and Prednisolone, followed by stimulation with an NF-κB activator like TNF-α.
-
Measurement: The expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
-
Analysis: A decrease in reporter gene expression indicates inhibition of NF-κB activation. The IC50 values are determined for comparison.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To assess the acute anti-inflammatory activity of the compounds.
-
Methodology:
-
Animal Model: Rats or mice are used.
-
Treatment: The animals are pre-treated with this compound, Prednisolone, or a vehicle control, typically via oral or intraperitoneal administration.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema by the test compounds compared to the control group is calculated to determine their anti-inflammatory effect.
-
2. Croton Oil-Induced Ear Edema in Rodents:
-
Objective: To evaluate the topical anti-inflammatory potency of the corticosteroids.
-
Methodology:
-
Animal Model: Typically mice are used.
-
Treatment: A solution of croton oil (an irritant) is applied to the inner surface of the mouse's ear to induce inflammation. This compound and Prednisolone are applied topically to the ear.
-
Measurement: After a set period, the animals are euthanized, and a standardized punch biopsy of the ear is taken. The weight of the ear punch is measured.
-
Analysis: The difference in weight between the treated and untreated ears is used to quantify the degree of inflammation and the inhibitory effect of the corticosteroids.
-
Conclusion
This compound is a more potent anti-inflammatory agent than Prednisolone, with an estimated relative potency of approximately 2.5 times that of Prednisolone. Both corticosteroids share a common mechanism of action, modulating gene expression through the glucocorticoid receptor to suppress the inflammatory response. The choice between these two agents in a research or clinical setting would depend on the desired potency and the specific application. The experimental protocols outlined above provide a framework for the quantitative assessment of their anti-inflammatory efficacy.
A Head-to-Head In Vivo Comparison of Fluprednisolone and Hydrocortisone: A Guide for Researchers
A comprehensive in vivo comparison of Fluprednisolone and Hydrocortisone (B1673445), focusing on anti-inflammatory efficacy, metabolic influence, and safety profiles. This guide is intended for researchers, scientists, and professionals in drug development, presenting available data to inform preclinical and clinical research.
Due to a notable scarcity of direct head-to-head in vivo studies comparing this compound and Hydrocortisone, this guide synthesizes available data for each compound to provide an indirect comparative analysis. The information presented is collated from various preclinical and clinical studies to offer insights into their relative potency, and metabolic and safety profiles.
Comparative Summary of In Vivo Characteristics
| Characteristic | This compound | Hydrocortisone |
| Anti-inflammatory Potency | High | Low to Moderate |
| Relative Potency | Approximately 13.3 times more potent than Hydrocortisone[1] | Standard reference (Potency = 1) |
| Mineralocorticoid Activity | Erratic and poorly defined[1] | Present and significant |
| Primary Use | Anti-inflammatory and anti-allergic conditions[1] | Replacement therapy, anti-inflammatory |
| Metabolic Effects | Likely to affect carbohydrate, protein, and fat metabolism, similar to other glucocorticoids | Known to increase blood glucose and lactate (B86563), and influence insulin (B600854) secretion[2][3][4] |
| Safety Profile | Not recommended for adrenal insufficiency due to unpredictable mineralocorticoid effects[1] | Well-characterized, with known side effects related to both glucocorticoid and mineralocorticoid activity |
In-Depth Analysis of In Vivo Effects
Anti-inflammatory and Immunosuppressive Effects
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties. It is estimated that 1.5 mg of this compound is equivalent in anti-inflammatory effect to 20 mg of Hydrocortisone, making it roughly 13.3 times more potent.[1] This enhanced potency allows for the use of lower doses to achieve the same therapeutic effect as Hydrocortisone. However, some reports suggest that it may not always control allergic or inflammatory conditions that are manageable with other glucocorticoids.[1]
Hydrocortisone, the pharmaceutical form of cortisol, is a cornerstone of anti-inflammatory therapy and replacement treatment for adrenal insufficiency. Its anti-inflammatory actions are mediated by the glucocorticoid receptor, leading to the modulation of gene expression, which ultimately reduces inflammation and immune responses.[5]
Metabolic Effects
While specific in vivo metabolic studies on this compound are limited, as a glucocorticoid, it is expected to influence carbohydrate, protein, and fat metabolism.[1] This can lead to effects such as increased blood glucose levels.
The metabolic effects of Hydrocortisone have been more extensively studied. Administration in rats has been shown to increase plasma levels of lactate and glucose.[3] It is suggested that Hydrocortisone's primary effect is on the disposition and metabolism of glucose or its immediate metabolites.[3] In humans, an intravenous bolus of Hydrocortisone can lead to a rapid increase in first-phase insulin secretion.[4]
Safety and Toxicological Profile
A key distinguishing feature of this compound is its erratic and poorly defined mineralocorticoid activity.[1] This makes it unsuitable for use in replacement therapy for adrenocortical insufficiency.[1]
Hydrocortisone possesses both glucocorticoid and mineralocorticoid properties.[6] Its safety profile is well-documented, with potential side effects including metabolic disturbances and effects related to its mineralocorticoid activity, such as water retention.[6] Chronic toxicity studies in rats have shown that high doses of hydrocortisone derivatives can lead to suppression of body weight gain, and atrophic changes in the adrenals, lymphatic tissues, and skin.[7][8]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the in vivo properties of glucocorticoids. Below are generalized methodologies for key experiments.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Procedure:
-
A 1% solution of carrageenan is prepared in saline.
-
The test compound (this compound or Hydrocortisone) or vehicle is administered, usually intraperitoneally or orally.
-
After a set time (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the rat's hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle control group.
Metabolic Cage Studies for Glucose Homeostasis
These studies are used to assess the impact of glucocorticoids on metabolic parameters.
-
Animals: Genetically modified or diet-induced obese mouse models are often used, alongside wild-type controls.
-
Procedure:
-
Animals are housed individually in metabolic cages.
-
The test compound is administered daily for a specified period.
-
Food and water intake, and urine output are monitored daily.
-
Blood glucose levels are measured regularly from tail vein blood.
-
At the end of the study, blood samples are collected for analysis of insulin, lipids, and other metabolic markers.
-
-
Endpoint: Changes in blood glucose, insulin levels, and other metabolic parameters are compared between the treated and control groups.
Visualizing Molecular Pathways and Experimental Processes
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocortisone and some of its effects on intermediary metabolism. I. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acute effects of hydrocortisone on the metabolic response to a glucose load: increase in the first-phase insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -4. Chronic toxicity in rats by subcutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies of toxicity of hydrocortisone 17-butyrate 21-propionate -5. Chronic toxicity in rats by percutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Fluprednisolone: A Comparative Analysis of Glucocorticoid Effects on the FKBP5 Gene Target
For Immediate Release
A Deep Dive into Glucocorticoid-Mediated Gene Regulation, Focusing on the Comparative Efficacy of Fluprednisolone.
This guide offers a comprehensive comparison of this compound's effect on the glucocorticoid-responsive gene, FK506 Binding Protein 5 (FKBP5), relative to other commonly used corticosteroids, namely Prednisolone and Dexamethasone. FKBP5 is a well-established primary target gene of the glucocorticoid receptor (GR), playing a crucial role in the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. Its induction is a reliable biomarker for GR activation.
This document is intended for researchers, scientists, and drug development professionals investigating the nuanced differences in the mechanism of action and potency of various glucocorticoids. The information presented herein is curated from publicly available experimental data and provides a framework for understanding the relative efficacy of these compounds in modulating target gene expression.
Comparative Efficacy on FKBP5 Gene Expression
The following table summarizes the relative potency of this compound, Prednisolone, and Dexamethasone in inducing the expression of the FKBP5 gene. The data for Prednisolone and Dexamethasone are derived from in vitro studies, while the potency of this compound is estimated based on its reported anti-inflammatory equivalence to Prednisolone.
| Compound | Relative Anti-Inflammatory Potency (to Hydrocortisone=1) | Estimated Relative Potency for FKBP5 Induction (to Prednisolone=1) |
| This compound | ~10 | ~2.5[1] |
| Prednisolone | 4 | 1 |
| Dexamethasone | 25-30 | ~7 |
Note: The relative potency for FKBP5 induction for this compound is an estimation derived from its general anti-inflammatory potency, where it is reported to be approximately 2.5 times more potent than Prednisolone[1]. The relative potency of Dexamethasone is based on studies showing it to be roughly 7 times more potent than Prednisolone in regulating the same set of genes at biologically equivalent concentrations.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical glucocorticoid signaling pathway leading to the transactivation of target genes like FKBP5, and a typical experimental workflow for validating the effect of a glucocorticoid on gene expression.
Figure 1. Glucocorticoid signaling pathway for gene transactivation.
Figure 2. Experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.
Cell Culture and Glucocorticoid Treatment
-
Cell Line: A549 human lung carcinoma cells, a well-established model for studying glucocorticoid-responsive gene expression, are a suitable choice.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound, Prednisolone, Dexamethasone, or vehicle control (e.g., DMSO). Treatment duration can vary, but a 6 to 24-hour incubation is common for observing changes in FKBP5 mRNA levels.
Quantitative Real-Time PCR (qPCR) for FKBP5 mRNA Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with SYBR Green chemistry. The reaction mixture typically contains cDNA template, forward and reverse primers for FKBP5 and a reference gene (e.g., GAPDH), and SYBR Green master mix.
-
FKBP5 Forward Primer: 5'-AGACAGTCGGCCACAGACAG-3'
-
FKBP5 Reverse Primer: 5'-GGTCCACATCCAGGTTCAAA-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Data Analysis: The relative expression of FKBP5 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Chromatin Immunoprecipitation (ChIP) Assay
To confirm the direct binding of the glucocorticoid receptor to the FKBP5 gene promoter, a ChIP assay can be performed.
-
Cross-linking: Cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sonicated to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the glucocorticoid receptor (or a negative control IgG) to immunoprecipitate the GR-DNA complexes.
-
DNA Purification: The immunoprecipitated DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the glucocorticoid response element (GRE) in the FKBP5 promoter region to quantify the amount of GR-bound DNA.
This guide provides a foundational comparison of this compound's effect on a key gene target. Further experimental validation is encouraged to confirm the estimated potency and to explore the broader transcriptomic effects of this corticosteroid.
References
Fluprednisolone as an alternative to other corticosteroids in research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of corticosteroid research, the quest for compounds with enhanced therapeutic efficacy and minimized side effects is perpetual. Fluprednisolone, a synthetic glucocorticoid, has demonstrated significant anti-inflammatory and immunosuppressive properties, positioning it as a compelling alternative to more commonly studied corticosteroids such as Prednisolone, Dexamethasone, and Hydrocortisone. This guide provides an objective comparison of this compound's performance against these alternatives, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Corticosteroid Potency
The anti-inflammatory potency of corticosteroids is a critical determinant of their therapeutic efficacy. The following tables summarize the relative anti-inflammatory potency and glucocorticoid receptor (GR) binding affinity of this compound and other commonly used corticosteroids.
Table 1: Relative Anti-Inflammatory Potency of Selected Corticosteroids
| Corticosteroid | Relative Anti-Inflammatory Potency (Compared to Hydrocortisone) |
| Hydrocortisone | 1 |
| Prednisolone | 4-5 |
| This compound | 8-10 |
| Dexamethasone | 25-30 |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Corticosteroid | Relative Binding Affinity for GR (Compared to Dexamethasone) |
| Dexamethasone | 100 |
| Prednisolone | 19 |
| Hydrocortisone | 10 |
| This compound | ~150 |
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding to the glucocorticoid, the receptor translocates to the nucleus, where it modulates the transcription of target genes, leading to the anti-inflammatory and immunosuppressive effects.
Glucocorticoid receptor signaling cascade.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
Inhibition of Lymphocyte Proliferation (MTT Assay)
This assay assesses the ability of corticosteroids to inhibit the proliferation of stimulated lymphocytes, a hallmark of their immunosuppressive activity.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other mitogen
-
This compound, Prednisolone, Dexamethasone, Hydrocortisone (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Corticosteroid Treatment: Prepare serial dilutions of each corticosteroid in complete medium. Add 50 µL of the corticosteroid dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Lymphocyte Stimulation: Add 50 µL of PHA (final concentration 5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each corticosteroid concentration compared to the stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition of proliferation) for each drug.
Inhibition of VCAM-1 Expression in Endothelial Cells
This assay measures the anti-inflammatory effect of corticosteroids by quantifying their ability to inhibit the expression of the adhesion molecule VCAM-1 on endothelial cells, which is crucial for leukocyte recruitment during inflammation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound, Prednisolone, Dexamethasone, Hydrocortisone (stock solutions in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FITC-conjugated anti-human VCAM-1 antibody
-
Flow cytometer
-
24-well plates
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach confluence in 24-well plates.
-
Corticosteroid Pre-treatment: Treat the cells with various concentrations of the corticosteroids or vehicle control (DMSO) for 24 hours.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) to the wells (except for the unstimulated control) and incubate for another 6 hours.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Antibody Staining: Resuspend the cell pellet in PBS containing the FITC-conjugated anti-VCAM-1 antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire the data on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for VCAM-1 expression in each sample. Calculate the percentage of inhibition of VCAM-1 expression for each corticosteroid concentration compared to the TNF-α stimulated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of corticosteroids in vitro.
Comparative corticosteroid evaluation workflow.
Conclusion
The presented data and experimental protocols provide a framework for the comparative evaluation of this compound as a potent alternative to other corticosteroids in a research setting. Its high anti-inflammatory potency and strong binding affinity for the glucocorticoid receptor suggest its potential for high efficacy. Researchers are encouraged to utilize the provided methodologies to further investigate the nuanced pharmacological profile of this compound and its potential applications in the development of novel anti-inflammatory and immunosuppressive therapies.
A Comparative Guide to the Binding Affinity of Fluprednisolone for Glucocorticoid Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Fluprednisolone to the glucocorticoid receptor (GR) isoforms, GRα and GRβ. Due to the limited availability of direct comparative experimental data for this compound binding to individual human GRα and GRβ isoforms, this document leverages data on its relative binding affinity in the context of other well-characterized glucocorticoids. Detailed experimental protocols for assessing binding affinity are also provided to support further research.
Introduction to Glucocorticoid Receptor Isoforms and Ligand Binding
Glucocorticoids exert their wide-ranging physiological and pharmacological effects by binding to the glucocorticoid receptor (GR). The human GR gene gives rise to two main protein isoforms through alternative splicing: GRα and GRβ. GRα is the classic, ligand-binding receptor that, upon activation by a glucocorticoid, translocates to the nucleus and modulates gene expression. In contrast, GRβ does not bind glucocorticoid agonists and is considered a dominant-negative inhibitor of GRα activity. The relative binding affinity of a glucocorticoid to GRα is a key determinant of its potency.
Comparative Binding Affinity of Glucocorticoids
The following table summarizes the relative binding affinity (RRA) of several common glucocorticoids to the glucocorticoid receptor, with Dexamethasone (B1670325) typically used as a reference compound (RRA = 100). The data is derived from studies using human lung tissue.
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone |
| This compound | Data not available in cited literature for direct comparison |
| Dexamethasone | 100 |
| Fluticasone (B1203827) Furoate | 2989 ± 135[1] |
| Mometasone Furoate | 2244[1] |
| Fluticasone Propionate | 1775[1] |
| Budesonide | 855[1] |
| Prednisolone | 16[2] |
Note: Higher RRA values indicate a higher binding affinity for the glucocorticoid receptor.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids readily cross the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex. Ligand binding induces a conformational change in the GR, causing the dissociation of associated proteins, such as heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
The binding affinity of a ligand to the glucocorticoid receptor is commonly determined using competitive binding assays. Below are detailed methodologies for two such assays.
Whole-Cell Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the GR in intact cells.
Materials:
-
Cultured cells expressing the glucocorticoid receptor.
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Unlabeled test compound (this compound).
-
Unlabeled reference compound (e.g., Dexamethasone).
-
Assay buffer (e.g., serum-free cell culture medium).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Assay Setup:
-
Wash cells with assay buffer to remove any endogenous steroids.
-
Prepare serial dilutions of the unlabeled test compound and reference compound.
-
To triplicate wells, add a fixed concentration of the radiolabeled glucocorticoid.
-
To these wells, add the varying concentrations of the unlabeled test or reference compound.
-
For total binding, add only the radiolabeled glucocorticoid.
-
For non-specific binding, add the radiolabeled glucocorticoid along with a high concentration of the unlabeled reference compound.
-
-
Incubation: Incubate the plate at 37°C for a sufficient time to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity can be calculated by comparing the IC₅₀ of the test compound to that of the reference compound.
-
Fluorescence Polarization (FP) Based Competitive Binding Assay
This is a homogeneous assay that measures the change in polarization of a fluorescently labeled glucocorticoid upon binding to the GR.
Materials:
-
Purified recombinant human glucocorticoid receptor.
-
Fluorescently labeled glucocorticoid (e.g., a fluorescein-labeled dexamethasone derivative).
-
Unlabeled test compound (this compound).
-
Unlabeled reference compound (e.g., Dexamethasone).
-
Assay buffer.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test and reference compounds in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the purified GR, a fixed concentration of the fluorescently labeled glucocorticoid, and varying concentrations of the unlabeled test or reference compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
The binding of the fluorescent ligand to the GR results in a high polarization value, while the free fluorescent ligand has a low polarization value.
-
The unlabeled competitor will displace the fluorescent ligand, leading to a decrease in polarization.
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
References
A Comparative Analysis of the Anti-Inflammatory Activity of Fluprednisolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of Fluprednisolone and its derivatives. The information is compiled from preclinical studies and aims to offer a quantitative and objective comparison to aid in research and development. This document summarizes key performance data in structured tables, details common experimental protocols for assessing anti-inflammatory activity, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Its Derivatives
This compound, a synthetic glucocorticoid, is a derivative of prednisolone (B192156) with a fluorine atom at the C6α position, which enhances its anti-inflammatory potency. It is approximately 2.5 times as potent as prednisolone.[1] The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. Derivatives of this compound are developed to optimize its therapeutic index by enhancing local activity and minimizing systemic side effects. Modifications often involve esterification at the C17 and C21 positions or other structural changes to alter pharmacokinetic and pharmacodynamic properties.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound and its derivatives from various preclinical studies. It is important to note that the data are sourced from different experimental models, and direct comparisons should be made with caution.
Table 1: In Vitro Glucocorticoid Receptor (GR) Binding Affinity and Potency
| Compound | Relative Binding Affinity (RBA) vs. Prednisolone | Assay Details | Reference |
| 21-acetyloxy-9α-fluoro-11β-hydroxy-3,20-dioxo-1,4-pregnadieno [16α,17α-d] isoxazoline (B3343090) (FP-ISO-21AC) | 5.0-fold higher | Glucocorticoid receptor of liver cytosol | [2] |
| 11β,21-dihydroxy-9α-fluoro-3,20-dioxo-1,4-pregnadieno [16α,17α-d] isoxazoline (FP-ISO-21OH) | 5.3-fold higher | Glucocorticoid receptor of liver cytosol | [2] |
Table 2: In Vivo Anti-Inflammatory Potency
| Compound | Model | Potency (ID50 or ED50) | Relative Potency vs. Prednisolone | Reference |
| Prednisolone | Cotton Pellet Granuloma | ID50: 0.5 mg/pellet | 1.0 | [3] |
| Methyl 20α-dihydroprednisolonate | Cotton Pellet Granuloma | ID50: 5.8 mg/pellet | ~0.09 | [3] |
| Methyl 20β-dihydroprednisolonate | Cotton Pellet Granuloma | ID50: 1.2 mg/pellet | ~0.42 | [3] |
| Methyl 17,20α-acetonidodihydroprednisolonate | Cotton Pellet Granuloma | ID50: 6.0 mg/pellet | ~0.08 | [3] |
| Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate | Croton Oil Ear Edema | - | 14-fold higher | [4] |
| Prednisolone | Zymosan-induced Peritonitis (Neutrophil Extravasation) | ED50: 25.8 μmol/kg | 1.0 | [5] |
| NCX-1015 (prednisolone 21-[(4′-nitrooxymethyl)benzoate]) | Zymosan-induced Peritonitis (Neutrophil Extravasation) | ED50: 5.5 μmol/kg | ~4.7-fold higher | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are based on established methods for assessing the anti-inflammatory activity of corticosteroids.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a test compound for the glucocorticoid receptor.
-
Materials:
-
Rat liver cytosol preparation (as a source of GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Test compounds (this compound derivatives)
-
Scintillation counter
-
-
Procedure:
-
Rat liver cytosol is incubated with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow competitive binding to the GR.
-
The unbound steroid is removed by charcoal-dextran treatment.
-
The amount of bound [³H]-Dexamethasone is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to a standard corticosteroid like dexamethasone (B1670325) or prednisolone.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute anti-inflammatory activity.[6][7][8]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (for the control group) are administered, typically orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Croton Oil-Induced Ear Edema in Mice or Rats
This model is used to evaluate the topical anti-inflammatory activity of corticosteroids.
-
Animals: Male Swiss mice or Wistar rats.
-
Procedure:
-
A solution of croton oil in a suitable solvent (e.g., acetone) is prepared as the irritant.
-
The test compound is dissolved in the croton oil solution.
-
A fixed volume of the solution is applied to the inner surface of the right ear of each animal. The left ear serves as a control and receives the vehicle only.
-
After a set period (e.g., 6 hours), the animals are sacrificed, and circular sections are punched out from both ears.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as a measure of the edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the group treated with croton oil alone.
-
Signaling Pathways and Experimental Workflow
Glucocorticoid Anti-Inflammatory Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression. Transrepression, a key mechanism for anti-inflammatory effects, involves the interference of the GR with pro-inflammatory transcription factors such as NF-κB and AP-1.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a typical workflow for screening the anti-inflammatory activity of this compound derivatives in vitro.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of new local anti-inflammatory steroids on leucocyte migration and prostanoid liberation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New potent topical anti-inflammatory steroids with reduced side effects: derivatives of steroid-16-carboxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
Benchmarking Fluprednisolone Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established glucocorticoid, Fluprednisolone, with a selection of novel anti-inflammatory compounds from different therapeutic classes. The document outlines key performance data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction to the Compounds
This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] Like other corticosteroids, its primary mechanism of action is through the binding and activation of the glucocorticoid receptor (GR), leading to the modulation of gene expression.[4][5] This results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[5] While effective, the broad action of glucocorticoids can lead to a range of side effects, driving the search for more targeted anti-inflammatory therapies.
This guide benchmarks this compound against three classes of novel anti-inflammatory agents:
-
Rilzabrutinib (BTK Inhibitor): An oral, reversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell and myeloid cell signaling pathways.[6][7] Its targeted action offers the potential for potent anti-inflammatory effects with a different side-effect profile compared to broad-acting glucocorticoids.
-
Tofacitinib (JAK Inhibitor): An inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, which are critical for the signaling of numerous cytokines involved in inflammation and immune responses.[7][8] By blocking these pathways, Tofacitinib can dampen the inflammatory cascade.
-
Mapracorat (Selective Glucocorticoid Receptor Agonist - SEGRA): A non-steroidal selective glucocorticoid receptor agonist designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[9][10] This approach aims to retain the anti-inflammatory benefits of glucocorticoids while minimizing their adverse effects.
Comparative Performance Data
The following tables summarize key in vitro and in vivo data for this compound and the selected novel compounds. Where direct data for this compound is unavailable, data for the structurally and mechanistically similar glucocorticoid, Dexamethasone (B1670325), is provided as a benchmark.
| Compound | Target/Assay | IC50 / EC50 | Cell Type / Model |
| This compound (Benchmark) | |||
| Dexamethasone | NF-κB Inhibition | ~0.5 - 1.1 nM | A549 cells |
| Dexamethasone | AP-1 Inhibition | EC50: ~3.6 x 10⁻⁸ M | A549 cells |
| Rilzabrutinib | BTK Enzyme Inhibition | IC50: 1.2 nM (C481S mutant) | In vitro enzyme assay |
| IgG Production Inhibition | IC50: 20 ± 20 nM | In vitro stimulated B-cells | |
| IgM Production Inhibition | IC50: 800 ± 1000 nM | In vitro stimulated B-cells | |
| Tofacitinib | JAK1 Inhibition | IC50: 1.7 - 3.7 nM | In vitro enzyme assay |
| JAK3 Inhibition | IC50: 0.75 - 1.6 nM | In vitro enzyme assay | |
| IL-6 Induced STAT3 Phosphorylation | IC50: <100 nM | Lymphocytes and Monocytes | |
| Mapracorat | Glucocorticoid Receptor Binding | Ki: 2.2 nM | Recombinant human GR |
| AP-1 Inhibition | Potent inhibition demonstrated | Human corneal epithelial cells | |
| NF-κB Inhibition | Potent inhibition demonstrated | Human corneal epithelial cells |
Table 1: In Vitro Anti-Inflammatory Activity. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of each compound against its primary target or in cellular assays of inflammation.
| Compound | Model | Dose | % Inhibition of Edema |
| This compound (Benchmark) | |||
| Dexamethasone | Carrageenan-induced Paw Edema (Rat) | 1 µg (local pre-injection) | >60% at 3 hours[11] |
| Prednisolone | Croton Oil-induced Ear Edema (Mouse) | Data not available | Significant reduction reported |
| Rilzabrutinib | Collagen-Induced Arthritis (Rat) | Not specified | Significant and dose-dependent inhibition of arthritis scores |
| Tofacitinib | Adjuvant-Induced Arthritis (Rat) | Not specified | Significant reduction in inflammation and swelling |
| Mapracorat | Allergic Conjunctivitis (Experimental Model) | Not specified | Reduction in clinical symptoms and eosinophil recruitment |
Table 2: In Vivo Anti-Inflammatory Efficacy. This table summarizes the in vivo efficacy of the compounds in animal models of inflammation, showing the percentage inhibition of edema or other inflammatory readouts at specified doses.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and the novel anti-inflammatory compounds.
Figure 1: this compound Mechanism of Action. this compound binds to the glucocorticoid receptor (GR), leading to transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.
Figure 2: Rilzabrutinib (BTK Inhibitor) Mechanism of Action. Rilzabrutinib inhibits Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway, thereby suppressing B-cell proliferation and pro-inflammatory cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapracorat SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Fluprednisolone with Other Drugs: A Review of Available Evidence
A comprehensive review of published scientific literature reveals a notable scarcity of specific experimental data on the synergistic effects of Fluprednisolone in combination with other drugs. While the broader class of corticosteroids, particularly Prednisolone, has been investigated in various combination therapies, direct evidence detailing the synergistic interactions of this compound is limited. This guide aims to summarize the available information and highlight the areas where further research is critically needed for researchers, scientists, and drug development professionals.
This compound is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Its potency is approximately 2.5 times that of Prednisolone.[1] Despite its established use, its synergistic potential in combination with other therapeutic agents remains largely unexplored in publicly available research.
Current Landscape of Research
Our extensive search for in vitro and in vivo studies, as well as clinical trials specifically investigating this compound combination therapies, did not yield sufficient quantitative data to construct a detailed comparison guide as originally intended. The majority of relevant research focuses on Prednisolone, a structurally similar corticosteroid.
Insights from Prednisolone Combination Studies
To provide a contextual understanding, we can look at the research conducted on Prednisolone, which may offer potential avenues for future investigation with this compound.
Table 1: Summary of Investigated Synergistic Effects of Prednisolone with Other Drugs
| Combination Drug | Therapeutic Area | Observed Effect | Study Type |
| Methotrexate | Autoimmune Diseases | Enhanced efficacy, allowing for lower dosage requirements of each drug, leading to potentially minimized side effects. | Not Specified |
| Tamoxifen | Systemic Lupus Erythematosus | Synergistic interaction, providing steroid-sparing effects. | In vitro (Lectin-stimulated T lymphocyte proliferation) |
| Pitavastatin | Ovarian Cancer | Synergistic induction of cancer cell death. | In vitro (Human ovarian cancer cell lines) |
| Dexamethasone | Acute Childhood Lymphoblastic Leukemia | Combination showed greater in vitro antileukemic activity than equiactive doses of Prednisolone alone and overcame Prednisolone resistance. | In vitro (MTT cytotoxicity assay on isolated leukemia cells) |
| Piperine | Rheumatoid Arthritis | Combination of half-doses of Piperine and Prednisolone showed a more significant reduction in disease severity and inflammatory markers compared to full doses of either drug alone. | In vivo (Experimental rat model) |
Potential Areas for this compound Research
The demonstrated synergistic effects of Prednisolone with various drug classes suggest that this compound may also exhibit beneficial interactions. Future research could explore the following combinations:
-
This compound with other immunosuppressants: Building on the findings with Prednisolone and Methotrexate, investigating combinations of this compound with other immunosuppressive agents for autoimmune disorders could be a promising area.
-
This compound with anti-cancer agents: The synergy observed between Prednisolone and Pitavastatin in ovarian cancer cells suggests that this compound could be evaluated in combination with various chemotherapeutic or targeted cancer therapies.
-
This compound with anti-infective agents: The use of corticosteroids in combination with antifungals and antibiotics is a complex area. While some studies on other corticosteroids suggest potential benefits in reducing inflammation, the timing and dosage are critical to avoid exacerbating the infection.[2][3][4] Specific studies on this compound with these agents are needed to determine optimal therapeutic strategies.
Experimental Protocols from Related Studies
While specific protocols for this compound are unavailable, the methodologies used in Prednisolone studies can serve as a template for future research.
Assessment of Synergy in Lymphocyte Proliferation: A common in vitro method to assess the interaction between immunosuppressants involves stimulating human T lymphocytes with a mitogen like phytohemagglutinin and culturing them with varying concentrations of the drugs, alone and in combination. The inhibitory effects are then measured, and synergy is often determined using isobolographic analysis.
Workflow for In Vitro Synergy Assessment:
Caption: Workflow for assessing in vitro drug synergy.
Signaling Pathway Implicated in Prednisolone and Pitavastatin Synergy: In the study of Prednisolone and Pitavastatin in ovarian cancer, the synergistic effect was linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for cell growth and proliferation.
Caption: Mevalonate pathway inhibition by Pitavastatin and Prednisolone.
Conclusion
The current body of scientific literature lacks specific experimental data on the synergistic effects of this compound with other drugs. The information available for the closely related compound, Prednisolone, suggests that combination therapies involving this compound could hold significant therapeutic potential. There is a clear need for well-designed in vitro and in vivo studies to investigate these potential synergies, quantify their effects, and elucidate the underlying mechanisms. Such research would be invaluable for the drug development community and could lead to novel and more effective treatment strategies in various disease areas.
References
- 1. This compound | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combined topical fluconazole and corticosteroid treatment for experimental Candida albicans keratomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Corticosteroid–Antibiotic Interactions in Bacteria that Cause Corneal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluprednisolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of fluprednisolone, a potent corticosteroid, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to prevent occupational exposure and environmental contamination. This compound is classified as a hazardous substance, with the potential to damage fertility or the unborn child, necessitating careful handling and disposal in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). A comprehensive approach to PPE is crucial to prevent inhalation, skin contact, and ingestion of this potent compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves. | Prevents skin contact with the potent compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended. | Minimizes skin exposure and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a containment device. | Prevents inhalation of the potent corticosteroid. |
All handling of this compound powder, such as weighing and reconstitution, should be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials in a research environment.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., vials, pipette tips, petri dishes), and contaminated PPE, must be segregated from general laboratory waste.
-
Place all this compound-contaminated materials into a designated, leak-proof, and sealable container.
2. Container Labeling:
-
The container must be clearly and conspicuously labeled as "Hazardous Pharmaceutical Waste."
-
The label should also specify the contents (e.g., "this compound Waste") to ensure proper handling by waste management personnel. Hazardous pharmaceutical waste is often collected in black containers.[1]
3. Secure Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
This area should be clearly marked, have restricted access, and be designed to contain any potential spills.
4. Licensed Vendor Disposal:
-
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.
-
This compound waste must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2]
-
A manifest will be required to track the waste from the laboratory to the final disposal facility, ensuring a complete chain of custody.
5. Incineration:
-
Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like this compound.[2] This high-temperature process destroys the active pharmaceutical ingredient, preventing its release into the environment.
Important Considerations:
-
Never dispose of this compound or its contaminated materials in the regular trash, medical waste containers intended for non-hazardous materials, or down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound-related materials in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
